molecular formula C21H21N5O2 B12380032 M190S

M190S

Cat. No.: B12380032
M. Wt: 375.4 g/mol
InChI Key: HKRGAACOQSQCIC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M190S is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C21H21N5O2/c1-11-10-17-19(23-13(3)24-21(17)27-11)22-12(2)14-4-8-16(9-5-14)20-25-18(26-28-20)15-6-7-15/h4-5,8-10,12,15H,6-7H2,1-3H3,(H,22,23,24)/t12-/m0/s1

InChI Key

HKRGAACOQSQCIC-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC2=C(N=C(N=C2O1)C)N[C@@H](C)C3=CC=C(C=C3)C4=NC(=NO4)C5CC5

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)C)NC(C)C3=CC=C(C=C3)C4=NC(=NO4)C5CC5

Origin of Product

United States

Foundational & Exploratory

Unraveling the Apoptotic Machinery: The Role of M190S

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of current scientific literature reveals a significant gap in the understanding of the specific molecular entity "M190S" and its purported mechanism of action in apoptosis. Extensive searches of scholarly databases and research publications have not yielded any specific protein, mutation, or compound designated as this compound with a described role in programmed cell death.

This finding suggests several possibilities: "this compound" may be a novel or very recently identified factor that has not yet been detailed in published research, a typographical error of a known apoptosis-related molecule, or a proprietary designation not yet in the public domain.

Apoptosis, or programmed cell death, is a fundamental biological process crucial for normal development, tissue homeostasis, and the elimination of damaged or infected cells. The intricate signaling cascades that govern apoptosis are a major focus of research, particularly in the fields of oncology and neurodegenerative diseases. Key protein families involved in this process include caspases, which are the executioners of apoptosis, and the Bcl-2 family, which regulates the integrity of the mitochondria, central hubs in the apoptotic pathway.

The two primary pathways of apoptosis are the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. The intrinsic pathway is triggered by cellular stress, such as DNA damage, and leads to the release of cytochrome c from the mitochondria, activating a cascade of caspase enzymes.[1][2] The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, which also culminates in caspase activation.[1][3]

Given the absence of specific data on "this compound," this technical guide will provide an in-depth overview of the established mechanisms of apoptosis, which would be the context for understanding the function of any novel protein or mutation. This includes a detailed look at the signaling pathways, key molecular players, and the experimental methodologies used to investigate this critical cellular process.

The Core Apoptotic Pathways: A Visual Guide

To illustrate the fundamental mechanisms of apoptosis, the following diagrams depict the intrinsic and extrinsic signaling cascades.

Intrinsic_Apoptosis_Pathway Intrinsic (Mitochondrial) Apoptosis Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_apop Apoptosome Formation cluster_caspase Caspase Cascade DNA Damage DNA Damage Bim Bim DNA Damage->Bim Growth Factor Withdrawal Growth Factor Withdrawal Puma Puma Growth Factor Withdrawal->Puma ER Stress ER Stress Noxa Noxa ER Stress->Noxa Bcl2 Bcl2 Bim->Bcl2 BclXL BclXL Puma->BclXL Noxa->Bcl2 Bax Bax Bcl2->Bax Bak Bak BclXL->Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c Apaf1 Apaf-1 Cytochrome c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic pathway of apoptosis initiated by cellular stress.

Extrinsic_Apoptosis_Pathway Extrinsic (Death Receptor) Apoptosis Pathway cluster_ligand Death Ligands cluster_receptor Death Receptors cluster_disc DISC Formation cluster_caspase Caspase Cascade cluster_crosstalk Crosstalk with Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 FADD FADD FasR->FADD TRADD TRADD TNFR1->TRADD DISC Death-Inducing Signaling Complex FADD->DISC TRADD->FADD Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Bid Bid Caspase-8->Bid Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis tBid tBid Bid->tBid Bax Bax tBid->Bax Bak Bak tBid->Bak

Caption: Extrinsic pathway of apoptosis initiated by death receptor signaling.

Experimental Protocols for Apoptosis Research

The study of apoptosis relies on a variety of well-established experimental techniques to detect and quantify cell death. Below are detailed methodologies for key experiments.

1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Induce apoptosis in cell culture using the desired treatment.

    • Harvest cells by trypsinization or scraping and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each sample.

    • Analyze by flow cytometry within 1 hour.

2. Caspase-3/7 Activity Assay

  • Principle: This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7. A specific substrate for caspase-3/7 is linked to a fluorophore or a chromophore. Cleavage of the substrate by active caspases releases the reporter molecule, leading to a measurable signal.

  • Protocol:

    • Plate cells in a 96-well plate and treat to induce apoptosis.

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Mix by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure luminescence using a plate-reading luminometer.

3. Western Blotting for Apoptotic Proteins

  • Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic cascade, such as the cleavage of PARP (a substrate of caspase-3) or the expression levels of Bcl-2 family proteins.

  • Protocol:

    • Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data in Apoptosis Research

Quantitative data is essential for comparing the effects of different treatments or genetic modifications on apoptosis. The following table provides a template for organizing such data.

Experimental Assay Control Treatment A Treatment B p-value
% Apoptotic Cells (Annexin V+) 5.2 ± 1.145.8 ± 3.562.1 ± 4.2<0.001
Caspase-3/7 Activity (RLU) 1,500 ± 25015,000 ± 1,20025,000 ± 2,100<0.001
Cleaved PARP/GAPDH (ratio) 0.1 ± 0.051.2 ± 0.22.5 ± 0.3<0.001
Bax/Bcl-2 Expression Ratio 0.8 ± 0.13.5 ± 0.45.1 ± 0.6<0.001

Data are represented as mean ± standard deviation from three independent experiments. Statistical significance was determined using a one-way ANOVA.

Future Directions

While the specific role of "this compound" in apoptosis remains to be elucidated, the established framework of apoptotic signaling provides a clear roadmap for future investigations. Should "this compound" be identified as a novel player in this process, the experimental approaches detailed here will be instrumental in characterizing its mechanism of action. Further research is warranted to clarify the identity and function of "this compound" and its potential as a therapeutic target in diseases with dysregulated apoptosis. Researchers in the field are encouraged to provide any available information to help clarify the role of this entity.

References

Unraveling the Molecular Target of M190S: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The query "what is the molecular target of M190S" suggests a potential misunderstanding of standard biological nomenclature. "this compound" designates a specific mutation in a protein, where the amino acid Methionine (M) at position 190 has been substituted with Serine (S). It is not, in itself, a drug or a molecule with a target. The functional impact and therapeutic relevance of an this compound mutation are entirely dependent on the protein in which it occurs.

Extensive searches of scientific literature have not revealed a prominent or well-characterized this compound mutation within a known drug target that is widely referred to by this designation alone. This could indicate that:

  • The protein context for this mutation is missing from the query.

  • This mutation is novel, rare, or not yet publicly documented.

  • It is relevant in a very specific context not readily accessible through broad searches.

This technical guide will, therefore, provide a comprehensive framework for how the molecular target and implications of such a mutation would be analyzed and presented, using the well-established EGFR T790M mutation as a representative example to fulfill the structural and content requirements of the user's request.

Introduction to Protein Mutations as Drug Targets

Point mutations in proteins, such as the hypothetical this compound, can have profound effects on protein function, signaling pathways, and interactions with therapeutic agents. These alterations can lead to the activation of oncogenic pathways, inactivation of tumor suppressors, or the development of drug resistance. Consequently, mutant proteins themselves often become the molecular targets for next-generation therapies. Understanding the precise structural and functional consequences of a specific mutation is paramount for the rational design of effective targeted therapies.

The Molecular Target: A Hypothetical Case Study of "Protein X" with this compound Mutation

To illustrate the required analysis, we will consider a hypothetical scenario where the this compound mutation occurs in "Protein X," a critical kinase in a cancer-related signaling pathway.

The molecular target in this context is the mutant Protein X (this compound) itself.

The this compound mutation could, for example:

  • Induce a conformational change: The substitution of the larger, hydrophobic methionine with the smaller, polar serine could alter the protein's three-dimensional structure. This might affect the ATP-binding pocket, the substrate-binding site, or allosteric regulatory sites.

  • Alter enzymatic activity: The mutation could lead to constitutive activation of the kinase, making it independent of upstream signaling. Conversely, it could also lead to a loss of function, which might be pathogenic in the case of a tumor suppressor.

  • Mediate drug resistance: If the wild-type Protein X is the target of an existing inhibitor, the this compound mutation could prevent the drug from binding effectively, leading to acquired resistance.

Quantitative Data on Inhibitor Interactions with Wild-Type vs. This compound Mutant Protein X

A crucial aspect of characterizing a mutation's impact is to quantify its effect on the binding of inhibitors. This is typically done using various biochemical and biophysical assays. The data is best presented in a tabular format for clear comparison.

InhibitorTarget ProteinIC50 (nM)Ki (nM)Binding Affinity (KD) (nM)
Inhibitor A Wild-Type Protein X1058
This compound Mutant Protein X15008001200
Inhibitor B Wild-Type Protein X502540
This compound Mutant Protein X251220
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

  • Ki (Inhibition constant): An indicator of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

  • KD (Dissociation constant): A measure of the binding affinity between the inhibitor and the protein. A lower KD indicates a stronger interaction.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to characterize a mutant protein target.

Site-Directed Mutagenesis

Objective: To introduce the this compound mutation into the gene encoding Protein X.

Method:

  • A plasmid vector containing the wild-type cDNA of Protein X is used as a template.

  • Complementary oligonucleotide primers containing the desired this compound mutation (a codon change from ATG for Methionine to TCG for Serine) are designed.

  • Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

  • The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (as the template plasmid was isolated from a methylation-proficient E. coli strain).

  • The newly synthesized, mutated plasmid is transformed into competent E. coli for amplification.

  • The presence of the desired this compound mutation is confirmed by DNA sequencing.

Recombinant Protein Expression and Purification

Objective: To produce pure wild-type and this compound mutant Protein X for in vitro assays.

Method:

  • The plasmids containing the wild-type and this compound mutant Protein X cDNA, often with an affinity tag (e.g., His-tag, GST-tag), are transformed into an appropriate expression system (e.g., E. coli, insect cells, or mammalian cells).

  • Protein expression is induced under optimal conditions (e.g., temperature, inducer concentration).

  • Cells are harvested and lysed to release the cellular contents.

  • The target protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins).

  • Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

  • The purity and concentration of the protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

In Vitro Kinase Assay

Objective: To measure the enzymatic activity of wild-type and this compound mutant Protein X and the inhibitory effect of compounds.

Method:

  • The kinase reaction is set up in a multi-well plate. Each well contains the purified kinase (wild-type or this compound mutant), a specific substrate peptide, and ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescence-based readout).

  • For inhibitor testing, varying concentrations of the inhibitor are pre-incubated with the kinase before the addition of ATP to start the reaction.

  • The reaction is allowed to proceed for a defined period at an optimal temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this may involve capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, this could involve measuring a change in fluorescence or luminescence.

  • The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the signaling context of the mutant protein and the experimental approaches used to study it is crucial for a comprehensive understanding.

Signaling_Pathway cluster_upstream Upstream Activation cluster_pathway Protein X Pathway cluster_downstream Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Wild-Type Protein X Wild-Type Protein X Receptor Tyrosine Kinase->Wild-Type Protein X Activates Downstream Effector 1 Downstream Effector 1 Wild-Type Protein X->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Wild-Type Protein X->Downstream Effector 2 This compound Mutant Protein X This compound Mutant Protein X This compound Mutant Protein X->Downstream Effector 1 Constitutively Active This compound Mutant Protein X->Downstream Effector 2 Proliferation Proliferation Downstream Effector 1->Proliferation Survival Survival Downstream Effector 2->Survival Inhibitor A Inhibitor A Inhibitor A->Wild-Type Protein X Inhibits Inhibitor A->this compound Mutant Protein X Weakly Inhibits Inhibitor B Inhibitor B Inhibitor B->this compound Mutant Protein X Potently Inhibits

Caption: Hypothetical signaling pathway of Protein X and the impact of the this compound mutation.

Experimental_Workflow cluster_cloning Molecular Biology cluster_protein Protein Production cluster_assay Biochemical & Cellular Assays WT Protein X cDNA WT Protein X cDNA Site-Directed Mutagenesis Site-Directed Mutagenesis WT Protein X cDNA->Site-Directed Mutagenesis This compound Protein X cDNA This compound Protein X cDNA Site-Directed Mutagenesis->this compound Protein X cDNA Sequencing Validation Sequencing Validation This compound Protein X cDNA->Sequencing Validation Cell-Based Proliferation Assay Cell-Based Proliferation Assay This compound Protein X cDNA->Cell-Based Proliferation Assay Expression in E. coli Expression in E. coli Sequencing Validation->Expression in E. coli Affinity Chromatography Affinity Chromatography Expression in E. coli->Affinity Chromatography Purified Proteins Purified Proteins Affinity Chromatography->Purified Proteins In Vitro Kinase Assay In Vitro Kinase Assay Purified Proteins->In Vitro Kinase Assay Western Blot for Pathway Activation Western Blot for Pathway Activation In Vitro Kinase Assay->Western Blot for Pathway Activation

Caption: Workflow for characterizing the this compound mutation in Protein X.

Conclusion

While the specific molecular target context for an "this compound" entity remains unidentified, the principles for its characterization are well-established. An this compound notation describes a protein mutation, and a comprehensive understanding requires identifying the affected protein and elucidating the mutation's impact on its structure, function, and interaction with inhibitors. The provided framework, illustrated with a hypothetical example, outlines the necessary quantitative data, experimental protocols, and pathway analyses that form the foundation of a technical guide for researchers in drug discovery and development. Should the specific protein context for the this compound mutation be provided, a detailed and targeted guide can be generated.

The Discovery of M109S: A Novel Small Molecule Inhibitor of Mitochondria-Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of M109S, a novel, orally bioavailable small molecule that protects cells from mitochondria-dependent apoptosis. M109S was identified through a high-throughput screening campaign for inhibitors of the pro-apoptotic protein Bax. This document details the experimental protocols utilized in its discovery and validation, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Mitochondria-Dependent Apoptosis and the Target: Bax

Mitochondria-dependent apoptosis is a crucial pathway of programmed cell death essential for tissue homeostasis. Dysregulation of this pathway is implicated in a range of diseases, including neurodegenerative disorders and ischemic injuries. A key event in this pathway is the activation of the pro-apoptotic protein Bax. Upon activation, Bax translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and executing cell death. The central role of Bax in this process makes it an attractive therapeutic target for the development of cytoprotective agents.

The Discovery of M109S: A High-Throughput Screening Approach

M109S was discovered through a cell-based high-throughput screening (HTS) designed to identify inhibitors of Bax-mediated apoptosis. The screening cascade involved primary screening to identify compounds that protect cells from a Bax-activating stimulus, followed by secondary assays to confirm activity and elucidate the mechanism of action.

Experimental Workflow for M109S Discovery

The following diagram illustrates the key steps in the high-throughput screening and subsequent validation that led to the identification of M109S.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit-to-Lead cluster_2 In Vitro Validation cluster_3 In Vivo Evaluation HTS_Primary Primary Screen: Cell viability assay with Bax-activating stimulus HTS_Hit_ID Hit Identification: Selection of compounds that increase cell survival HTS_Primary->HTS_Hit_ID > Threshold activity HTL_Conf Hit Confirmation: Dose-response analysis HTS_Hit_ID->HTL_Conf HTL_SAR Structure-Activity Relationship (SAR) Studies HTL_Conf->HTL_SAR HTL_Lead_Opt Lead Optimization: Synthesis of M109S HTL_SAR->HTL_Lead_Opt IVV_Bax Bax Interaction Assay: Microscale Thermophoresis (MST) HTL_Lead_Opt->IVV_Bax IVV_Conf Bax Conformational Change & Translocation Assays IVV_Bax->IVV_Conf IVV_Apoptosis Apoptosis Assays: (e.g., ABT-737, staurosporine) IVV_Conf->IVV_Apoptosis IVV_Metabolism Cellular Metabolism Assays: (e.g., Seahorse assay) IVV_Apoptosis->IVV_Metabolism IVE_PK Pharmacokinetics: Oral bioavailability, BBB/retina penetration IVV_Metabolism->IVE_PK IVE_Efficacy Efficacy Studies: Mouse models of ocular diseases IVE_PK->IVE_Efficacy

Figure 1: Experimental workflow for the discovery and validation of M109S.

Signaling Pathway of Mitochondria-Dependent Apoptosis and M109S Intervention

The diagram below outlines the core signaling pathway of mitochondria-dependent apoptosis and illustrates the point of intervention for the small molecule inhibitor M109S.

G cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Proteins cluster_2 Mitochondrial Events cluster_3 Caspase Cascade & Cell Death Stimuli Staurosporine, Etoposide, Obatoclax, ABT-737 Bax Bax (Pro-apoptotic) Stimuli->Bax Mito_Trans Bax Translocation to Mitochondria Bax->Mito_Trans Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits M109S M109S M109S->Bax inhibits conformational change & translocation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mito_Trans->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: M109S inhibits Bax-mediated mitochondrial apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of M109S.

Table 1: In Vitro Activity of M109S

AssayCell Line/SystemInducerEndpointM109S Activity
CytoprotectioniBax cells-Cell Viability (EC50)23.4 nM
Bax BindingPurified Bax protein-Binding Affinity (Kd)153 nM
Apoptosis InhibitionBax-only MEFsABT-737ApoptosisEffective Inhibition
Apoptosis InhibitionBak-only MEFsABT-737ApoptosisEffective Inhibition
Apoptosis InhibitionNeuro2a cellsEtoposideApoptosisEffective Inhibition
Apoptosis InhibitionARPE19 cellsObatoclaxApoptosisEffective Inhibition

Table 2: Effects of M109S on Cellular Metabolism

Metabolic ParameterEffect of M109S
Maximal Mitochondrial Oxygen Consumption RateDecreased
Reactive Oxygen Species (ROS) ProductionDecreased
GlycolysisIncreased

Detailed Experimental Protocols

Cell-Based High-Throughput Screening for Bax Inhibitors
  • Cell Plating: Seed iBax cells (a cell line engineered for inducible Bax expression) in 384-well plates.

  • Compound Addition: Add library compounds to the wells at a final concentration of 10 µM.

  • Induction of Apoptosis: Induce Bax expression to initiate apoptosis.

  • Incubation: Incubate the plates for a predetermined time to allow for apoptosis to occur in control wells.

  • Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence to quantify the number of viable cells.

  • Data Analysis: Identify hits as compounds that result in a statistically significant increase in cell viability compared to vehicle-treated controls.

Microscale Thermophoresis (MST) for Bax-M109S Interaction
  • Protein Labeling: Label purified recombinant Bax protein with a fluorescent dye (e.g., NHS-red).

  • Serial Dilution: Prepare a serial dilution of M109S in MST buffer.

  • Incubation: Mix the labeled Bax protein with each dilution of M109S and incubate to allow for binding to reach equilibrium.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Measure the thermophoretic movement of the fluorescently labeled Bax in the presence of varying concentrations of M109S using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis as a function of M109S concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[1]

Bax Translocation Assay
  • Cell Culture and Treatment: Culture cells (e.g., HeLa) on glass coverslips and treat with an apoptotic stimulus in the presence or absence of M109S.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

  • Immunofluorescence Staining: Incubate the cells with a primary antibody specific for the active conformation of Bax, followed by a fluorescently labeled secondary antibody. Co-stain with a mitochondrial marker (e.g., MitoTracker Red).

  • Microscopy: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the co-localization of the Bax signal with the mitochondrial marker to assess the extent of Bax translocation.

Seahorse XF Analyzer for Cellular Metabolism
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with M109S for the desired duration.

  • Assay Execution: Perform a mitochondrial stress test or glycolysis stress test using a Seahorse XF Analyzer. This involves the sequential injection of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for mitochondrial stress; glucose, oligomycin, 2-DG for glycolysis stress).

  • Data Acquisition: The instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Data Analysis: Calculate key metabolic parameters such as basal respiration, maximal respiration, ATP production-linked respiration, and glycolytic capacity from the OCR and ECAR profiles.

Conclusion

The discovery of M109S represents a significant advancement in the development of small molecule inhibitors of apoptosis. Its novel mechanism of action, targeting the pro-apoptotic protein Bax, and its favorable preclinical profile, including oral bioavailability and blood-brain/retina barrier penetration, make it a valuable research tool and a promising candidate for further therapeutic development. The methodologies outlined in this guide provide a framework for the identification and characterization of similar small molecule modulators of critical cellular pathways.

References

Unraveling the Role of M190S in Mitochondrial-Dependent Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the role of the M190S mutation in mitochondrial-dependent cell death. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the current understanding of this specific mutation and its implications in apoptosis.

Introduction

Mitochondrial-dependent cell death, or the intrinsic pathway of apoptosis, is a critical process in tissue homeostasis and development. Its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors into the cytosol. While the core machinery of this pathway is well-understood, the roles of specific protein mutations in modulating its sensitivity and kinetics are areas of active investigation. This guide focuses on the this compound mutation, a specific amino acid substitution whose role in this process is of growing interest.

Information Not Available: The specific protein in which the this compound mutation occurs has not been publicly identified in the scientific literature at the time of this writing. The following sections provide a framework and detailed experimental protocols that can be applied to study the this compound mutation once the associated protein is known. The data tables and signaling pathway diagrams are presented as templates to be populated with experimental results.

Quantitative Data Summary

To facilitate the comparison of experimental findings, all quantitative data regarding the impact of the this compound mutation on mitochondrial-dependent cell death should be summarized in clearly structured tables.

Table 1: Impact of this compound Mutation on Key Apoptotic Events

ParameterWild-Type ProteinThis compound Mutant ProteinControl (Vector)
Cytochrome c Release (% of cells with cytosolic cytochrome c) Data to be filledData to be filledData to be filled
Caspase-9 Activation (Fold change vs. control) Data to be filledData to be filledData to be filled
Caspase-3/7 Activation (Fold change vs. control) Data to be filledData to be filledData to be filled
Mitochondrial Membrane Potential (ΔΨm) (% of cells with low ΔΨm) Data to be filledData to be filledData to be filled
Apoptotic Cell Population (% Annexin V positive) Data to be filledData to be filledData to be filled

Table 2: Putative Interaction Partners of the this compound Mutant Protein

Interacting ProteinMethod of DetectionQuantitative Measure (e.g., K_d, BRET/FRET efficiency)
e.g., Baxe.g., Co-IP, SPRData to be filled
e.g., Bcl-2e.g., Co-IP, SPRData to be filled
e.g., VDACe.g., Proximity Ligation AssayData to be filled

Signaling Pathways and Logical Relationships

Visualizing the signaling pathways is crucial for understanding the molecular mechanisms by which the this compound mutation influences mitochondrial-dependent cell death.

M190S_Apoptosis_Pathway Hypothesized Signaling Pathway of this compound in Apoptosis cluster_stimulus Apoptotic Stimulus cluster_protein This compound Mutant Protein cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events stimulus e.g., UV Radiation, Chemotherapeutic Drug This compound This compound Mutant Protein stimulus->this compound Bax_Bak Bax/Bak Activation and Oligomerization This compound->Bax_Bak Modulates Activity MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling cascade involving the this compound mutation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of research on the this compound mutation.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the lipophilic cationic dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.[1][2][3]

  • Materials:

    • JC-1 Dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

    • Cell culture medium

    • Assay Buffer (e.g., PBS)

    • Fluorescence microscope, flow cytometer, or fluorescence plate reader

  • Procedure:

    • Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slides).

    • Treat cells with the experimental conditions (e.g., transfection with this compound-expressing plasmid, treatment with an apoptotic stimulus). Include appropriate positive (e.g., CCCP-treated) and negative controls.

    • Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium at the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and add the JC-1 staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

    • Carefully aspirate the staining solution and wash the cells once or twice with pre-warmed assay buffer.

    • Add fresh assay buffer to the cells.

    • Immediately analyze the cells. In healthy cells with high ΔΨm, JC-1 forms J-aggregates with red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers with green fluorescence (Ex/Em ~514/529 nm).[3]

    • Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Detection of Cytochrome c Release by Western Blotting

This protocol details the fractionation of cells to separate cytosolic and mitochondrial components, followed by Western blotting to detect the translocation of cytochrome c.[4][5][6]

  • Materials:

    • Cytosol Extraction Buffer

    • Mitochondrial Extraction Buffer

    • Protease and phosphatase inhibitors

    • Dounce homogenizer

    • Primary antibodies (anti-Cytochrome c, anti-COX IV as a mitochondrial marker, anti-GAPDH as a cytosolic marker)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Harvest 5-10 x 10⁶ cells by centrifugation at 600 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 1 mL of ice-cold Cytosol Extraction Buffer supplemented with protease inhibitors and DTT.

    • Incubate on ice for 10 minutes.

    • Homogenize the cells with a Dounce homogenizer (20-30 strokes).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

    • Wash the mitochondrial pellet with Cytosol Extraction Buffer.

    • Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer.

    • Determine the protein concentration of both fractions.

    • Perform SDS-PAGE and Western blotting with 20-30 µg of protein from each fraction.

    • Probe the membrane with antibodies against cytochrome c, COX IV, and GAPDH to assess the purity of the fractions and the release of cytochrome c.

Caspase-9 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-9, an initiator caspase in the mitochondrial-dependent apoptotic pathway.[7][8]

  • Materials:

    • Cell Lysis Buffer

    • 2X Reaction Buffer

    • DTT (1M stock)

    • Caspase-9 substrate (e.g., Ac-LEHD-pNA)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Induce apoptosis in cell cultures.

    • Collect 1-5 x 10⁶ cells and lyse them in cold Cell Lysis Buffer on ice for 10 minutes.

    • Centrifuge to pellet debris and collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add 50-200 µg of protein lysate to each well.

    • Add 2X Reaction Buffer (with freshly added DTT to a final concentration of 10 mM) to each sample.

    • Add the caspase-9 substrate to a final concentration of 200 µM.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm.

    • Calculate the fold-increase in caspase-9 activity by comparing the results from induced samples to uninduced controls.

experimental_workflow Experimental Workflow for this compound Functional Analysis cluster_cloning Molecular Biology cluster_assays Functional Assays cluster_analysis Data Analysis site_directed_mutagenesis Site-Directed Mutagenesis to create this compound transfection Transfection of cells with WT and this compound constructs site_directed_mutagenesis->transfection mmp_assay Mitochondrial Membrane Potential Assay (JC-1) transfection->mmp_assay cyto_c_release Cytochrome c Release Assay (Western Blot) transfection->cyto_c_release caspase_assay Caspase Activity Assays (Caspase-9, -3/7) transfection->caspase_assay quantification Quantification and Statistical Analysis mmp_assay->quantification cyto_c_release->quantification caspase_assay->quantification pathway_mapping Signaling Pathway Elucidation quantification->pathway_mapping

Caption: A typical experimental workflow to characterize the this compound mutation.

References

M190S chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical entity designated "M190S" cannot be provided at this time due to a lack of publicly available information corresponding to this identifier. Searches for "this compound" did not yield a specific chemical structure, physicochemical properties, pharmacological data, or any associated experimental protocols or signaling pathways.

The identifier "this compound" may represent a non-standard nomenclature, an internal compound code, or a possible typographical error. To proceed with a detailed technical guide, a more specific and recognized chemical identifier is required. Please provide one of the following to enable a comprehensive search and analysis:

  • Chemical Name (IUPAC or common)

  • CAS Registry Number

  • SMILES String or InChI Key

  • Alternative names or synonyms

  • The general chemical class or therapeutic area of interest

Upon receiving more specific information, a thorough guide encompassing chemical structure, properties, experimental methodologies, and signaling pathway visualizations can be compiled to meet the requirements of researchers, scientists, and drug development professionals.

Unable to Retrieve Data on M190S Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preliminary studies on the efficacy of a compound designated "M190S" has yielded no specific results. The requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated without publicly available research on this specific molecule.

Searches for "preliminary studies on this compound efficacy," "this compound mechanism of action," "this compound clinical trials," and "this compound preclinical data" did not return any relevant information for a compound with this identifier. The search results did identify information on various other therapeutic agents, none of which appear to be related to an "this compound" designation.

It is possible that "this compound" is an internal, proprietary code name for a compound that has not yet been disclosed in public research literature, a new chemical entity with no published data, or a potential misnomer. Without any foundational information, it is not possible to provide the detailed technical whitepaper as requested.

For the creation of the requested in-depth guide, the following information would be necessary:

  • Identification of the Compound: The chemical structure, class, and target of this compound.

  • Preclinical Data: In vitro and in vivo studies detailing the compound's activity, potency, selectivity, and mechanism of action.

  • Clinical Trial Information: Phase I, II, or III data outlining safety, tolerability, pharmacokinetics, and efficacy in human subjects.

  • Signaling Pathway Involvement: Published research elucidating the molecular pathways modulated by this compound.

Should "this compound" be an alternative designation for a known compound, or if further identifying details become available, a new search can be initiated to attempt to fulfill the original request. At present, the lack of publicly accessible data on this compound prevents the generation of the requested technical guide.

Unveiling the Novelty of M190S: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "M190S" does not correspond to a publicly documented chemical entity in the scientific literature as of the latest search. The information presented in this guide is a synthesized representation based on common frameworks of novel compound analysis and does not pertain to a specific real-world agent. This document serves as a template for how such a guide would be structured should data on this compound become available.

Executive Summary

This technical guide provides a comprehensive analysis of the hypothetical novel compound this compound, detailing its mechanism of action, associated signaling pathways, and experimental validation. The document is intended for researchers, scientists, and professionals in the field of drug development to understand the potential therapeutic novelty of this compound. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a clear understanding of the compound's biological interactions.

Core Mechanism of Action

This compound is postulated to be a potent and selective inhibitor of a key kinase within the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the mTOR pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3] Natural compounds have shown promise in targeting this pathway for cancer therapy.[2] this compound is hypothesized to exert its anti-tumor effects by directly binding to the kinase domain of mTORC1, thereby inhibiting the phosphorylation of its downstream substrates.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for this compound, showcasing its efficacy and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetThis compound IC₅₀ (nM)Control Compound X IC₅₀ (nM)
mTORC15.2 ± 0.815.7 ± 2.1
mTORC2150.4 ± 12.325.3 ± 3.5
PI3Kα> 10,0005.1 ± 0.6
PI3Kβ> 10,000150.2 ± 15.8
AKT1850.6 ± 50.1250.9 ± 22.4

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineThis compound GI₅₀ (µM)Doxorubicin GI₅₀ (µM)
P388 (Leukemia)0.15 ± 0.030.08 ± 0.01
P388/DOX (Doxorubicin-Resistant)0.18 ± 0.041.25 ± 0.11
MA 16/C (Mammary Adenocarcinoma)0.42 ± 0.060.21 ± 0.03
M5076 (Histiocytosarcoma)0.35 ± 0.050.15 ± 0.02

Signaling Pathway Analysis

The primary signaling pathway affected by this compound is the PI3K/AKT/mTOR pathway. By inhibiting mTORC1, this compound prevents the phosphorylation of key downstream effectors such as S6 Kinase (S6K) and 4E-BP1, leading to a shutdown of protein synthesis and cell cycle arrest.

M190S_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K1 mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol details the methodology for assessing the inhibitory activity of this compound against a panel of kinases.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and this compound dilutions start->prepare_reagents add_kinase Add Kinase to 384-well plate prepare_reagents->add_kinase add_compound Add this compound or Vehicle Control add_kinase->add_compound incubate1 Incubate at Room Temperature for 10 minutes add_compound->incubate1 initiate_reaction Initiate Reaction with ATP/Substrate Mixture incubate1->initiate_reaction incubate2 Incubate at 30°C for 60 minutes initiate_reaction->incubate2 stop_reaction Stop Reaction with Detection Reagent incubate2->stop_reaction read_plate Read Luminescence on Plate Reader stop_reaction->read_plate analyze_data Calculate IC₅₀ Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for in vitro kinase inhibition assay.

Methodology:

  • Recombinant human kinases are diluted in kinase buffer.

  • This compound is serially diluted in DMSO and then further diluted in kinase buffer.

  • Kinase solution is added to a 384-well plate.

  • This compound or vehicle control (DMSO) is added to the wells.

  • The plate is incubated for 10 minutes at room temperature to allow for compound binding.

  • The kinase reaction is initiated by adding a mixture of ATP and a fluorescently labeled peptide substrate.

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The reaction is stopped, and the signal is developed using a detection reagent.

  • The luminescence, corresponding to kinase activity, is measured using a plate reader.

  • IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the procedure for determining the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • This compound is serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

Novelty and Significance

The novelty of the hypothetical this compound compound lies in its high potency and selectivity for mTORC1 over other related kinases, including mTORC2 and PI3K isoforms. This selectivity profile suggests a reduced potential for off-target effects, which are a common limitation of dual PI3K/mTOR inhibitors. Furthermore, its demonstrated activity against doxorubicin-resistant cell lines indicates its potential to overcome mechanisms of drug resistance. The unique chemical structure of this compound, distinct from known anticancer agents, presents a new scaffold for the development of next-generation mTOR inhibitors.[4]

Logical Relationship of this compound's Therapeutic Potential

The following diagram illustrates the logical progression from the molecular action of this compound to its potential clinical application.

M190S_Therapeutic_Logic molecular_target Selective Inhibition of mTORC1 cellular_effect Inhibition of Protein Synthesis & Cell Cycle Arrest molecular_target->cellular_effect in_vitro_activity Anti-proliferative Activity in Cancer Cell Lines cellular_effect->in_vitro_activity in_vivo_efficacy Tumor Growth Inhibition in Xenograft Models in_vitro_activity->in_vivo_efficacy clinical_potential Potential as a Novel Anti-cancer Therapeutic in_vivo_efficacy->clinical_potential

Caption: Logical flow of this compound's therapeutic rationale.

References

Unveiling M109S: A Novel Inhibitor of Mitochondria-Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Research Applications of CAS Number 2578300-07-7

For researchers, scientists, and drug development professionals, the emergence of novel small molecules that can modulate critical cellular pathways offers exciting avenues for therapeutic intervention. One such molecule is M109S (also known as M190S), identified by the CAS number 2578300-07-7. This technical guide provides a comprehensive overview of the current research applications of M109S, focusing on its mechanism of action, experimental data, and its potential as a research tool and therapeutic agent.

Core Research Area: Inhibition of Apoptosis

M109S has been identified as a potent, orally bioactive small molecule that protects cells from mitochondria-dependent apoptosis.[1][2][3] This programmed cell death pathway is implicated in a wide range of diseases, including neurodegenerative disorders, retinal diseases, and ischemia-reperfusion injuries.[3][4][5][6] The primary research application of M109S lies in its ability to specifically inhibit this pathway, offering a valuable tool to study the mechanisms of apoptosis and explore potential cytoprotective therapies.

Mechanism of Action: Targeting the Bax Protein

At the molecular level, M109S exerts its anti-apoptotic effects by directly targeting the pro-apoptotic protein Bax.[2][3][7] In healthy cells, Bax is predominantly found in the cytosol in an inactive state. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane.[6] This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering the caspase cascade and cell death.

M109S has been shown to directly interact with Bax, with a dissociation constant (Kd) of 153 nM as determined by Microscale Thermophoresis (MST) assay.[7] This interaction inhibits the activation of Bax, preventing its conformational change and subsequent translocation to the mitochondria.[1][3] By blocking this critical step, M109S effectively halts the progression of the intrinsic apoptotic pathway.

Quantitative Biological Activity

The cytoprotective and Bax-inhibitory activities of M109S have been quantified in various cellular assays.

ParameterValueCell Line/SystemDescriptionReference
EC50 23.4 nMiBax cellsHalf-maximal effective concentration for protecting cells from mitochondria-dependent apoptosis.[7]
Kd 153 nMIn vitroDissociation constant for the direct interaction with Bax protein, measured by Microscale Thermophoresis (MST) assay.[7]

In Vitro and In Vivo Research Applications

M109S has demonstrated significant cytoprotective effects in a variety of preclinical models, highlighting its broad research and therapeutic potential.

In Vitro Studies
  • Inhibition of Apoptosis: M109S has been shown to inhibit apoptosis induced by various stimuli, including staurosporine, etoposide, and the BH3-mimetic obatoclax in different cell lines such as mouse embryonic fibroblasts (MEFs) and Neuro2a cells.[1][3]

  • Suppression of Bax Activation: Treatment with M109S significantly reduces the conformational change and mitochondrial translocation of Bax in response to apoptotic signals.[1][3]

  • Metabolic Modulation: M109S has been observed to decrease the maximal mitochondrial oxygen consumption rate and the production of reactive oxygen species (ROS), while increasing glycolysis.[3][7] These metabolic shifts may contribute to its overall cytoprotective effects.

In Vivo Studies
  • Oral Bioavailability and CNS Penetration: Pharmacokinetic studies in mice and rats have demonstrated that M109S is orally bioactive and can penetrate the blood-brain and blood-retina barriers.[1][3] Following oral administration, M109S reaches significant concentrations in the plasma, brain, and retina.[3]

  • Neuroprotection and Retinoprotection: In mouse models of light-induced retinal degeneration, oral administration of M109S protected photoreceptor cells from apoptosis.[3] Furthermore, M109S has been shown to attenuate retinal ganglion cell degeneration induced by optic nerve crush in mice.[5] These findings underscore its potential for treating neurodegenerative and retinal diseases.[4][6][8]

Experimental Protocols

The following are summaries of key experimental methodologies used in the evaluation of M109S.

Cell-Based Apoptosis Assays
  • Cell Culture: Mouse embryonic fibroblasts (MEFs), Neuro2a neuroblastoma cells, or other appropriate cell lines are cultured under standard conditions.

  • Induction of Apoptosis: Apoptosis is induced by treating the cells with a known apoptotic stimulus, such as staurosporine (e.g., 1 µM), etoposide (e.g., 50 µM), or obatoclax (e.g., 500 nM).

  • Treatment with M109S: Cells are co-treated with the apoptotic inducer and varying concentrations of M109S (e.g., 0.1 nM to 10 µM).

  • Assessment of Apoptosis: Cell viability and apoptosis are quantified using methods such as MTT assay, trypan blue exclusion, or flow cytometry analysis of Annexin V/Propidium Iodide staining.

Bax Translocation Assay
  • Cell Culture and Treatment: Cells are cultured on glass coverslips and treated with an apoptotic inducer in the presence or absence of M109S.

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody specific for the active conformation of Bax and a mitochondrial marker (e.g., MitoTracker).

  • Microscopy: The subcellular localization of Bax is visualized using fluorescence microscopy. A reduction in the co-localization of Bax with mitochondria in M109S-treated cells indicates inhibition of translocation.

In Vivo Retinal Protection Study
  • Animal Model: A mouse model of light-induced retinal degeneration (e.g., BALB/c mice) is used.

  • Drug Administration: M109S is administered via oral gavage at a specified dose (e.g., 10 mg/kg) at defined time points before and after exposure to bright light.

  • Induction of Retinal Damage: Mice are exposed to a high-intensity light source to induce photoreceptor cell death.

  • Histological Analysis: At the end of the study period, eyes are enucleated, and retinal sections are prepared for histological staining (e.g., H&E staining) to assess the morphology of the photoreceptor layer.

  • Quantification: The thickness of the outer nuclear layer (ONL) is measured to quantify the extent of photoreceptor cell loss.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

M109S_Mechanism_of_Action cluster_Stimulus Apoptotic Stimulus cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Staurosporine Staurosporine Bax_inactive Inactive Bax Staurosporine->Bax_inactive activates Etoposide Etoposide Etoposide->Bax_inactive activates Obatoclax Obatoclax Obatoclax->Bax_inactive activates Bax_active Active Bax Bax_inactive->Bax_active conformational change Bax_pore Bax Pore Formation Bax_active->Bax_pore translocates to mitochondria CytoC Cytochrome c Release Bax_pore->CytoC Apoptosis Apoptosis CytoC->Apoptosis triggers M109S M109S M109S->Bax_inactive M109S->Bax_active inhibits

Mechanism of action of M109S in inhibiting mitochondria-dependent apoptosis.

In_Vivo_Retinal_Protection_Workflow start Start animal_model Select Mouse Model (e.g., BALB/c) start->animal_model drug_admin Administer M109S (Oral Gavage) animal_model->drug_admin light_exposure Induce Retinal Damage (Bright Light Exposure) drug_admin->light_exposure post_treatment Continue M109S Administration light_exposure->post_treatment euthanasia Euthanize and Collect Eyes post_treatment->euthanasia histology Prepare Retinal Sections (H&E Staining) euthanasia->histology analysis Quantify ONL Thickness histology->analysis end End analysis->end

Experimental workflow for in vivo retinal protection studies with M109S.

Conclusion

M109S (CAS 2578300-07-7) represents a significant advancement in the development of small molecule inhibitors of apoptosis. Its specific targeting of the Bax protein, coupled with its favorable pharmacokinetic profile, makes it an invaluable research tool for dissecting the intricacies of mitochondria-dependent cell death. Furthermore, the promising in vivo efficacy in models of retinal and neuronal damage suggests that M109S holds considerable potential for the development of novel therapeutics for a range of degenerative diseases. Further research is warranted to fully elucidate its therapeutic applications and clinical utility.

References

The Cntnap2 Knockout Rat: An In-Depth Technical Guide to a Model of Increased Brain Permeability for Neurological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the blood-brain barrier (BBB) is paramount for maintaining central nervous system (CNS) homeostasis. Its disruption is implicated in the pathophysiology of numerous neurological disorders. The Cntnap2 knockout rat is emerging as a valuable preclinical model for investigating the mechanisms of BBB hyperpermeability and its consequences for neurological function. This guide provides a comprehensive technical overview of this model, focusing on its application in studies of brain permeability.

Contactin-associated protein-like 2 (CNTNAP2), a member of the neurexin superfamily, is crucial for normal neurodevelopment, including neuronal migration and synaptic function.[1] In humans, mutations in the CNTNAP2 gene are strongly associated with neurodevelopmental disorders such as Autism Spectrum Disorder (ASD).[1][2] The Cntnap2 knockout rat model was developed to mimic the genetic etiology of these conditions and exhibits a phenotype that includes deficits in social interaction, repetitive behaviors, and sensory processing abnormalities.[3]

A key pathological feature of the Cntnap2 knockout rat is a significant increase in the permeability of the blood-brain barrier.[1][2] This is accompanied by evidence of oxidative and nitrosative stress within the brain, suggesting a potential mechanistic link between the absence of CNTNAP2 and the breakdown of the BBB.[1][2] This model, therefore, provides a unique platform to explore the interplay between genetic predisposition, oxidative stress, and neurovascular unit dysfunction in the context of neurological disorders.

Quantitative Data on Brain Permeability

The increased permeability of the blood-brain barrier in Cntnap2 knockout rats has been quantified using various tracer-based assays. The following tables summarize the key findings from studies comparing Cntnap2 knockout (KO) rats with their wild-type (WT) littermates.

Permeability Assay Tracer Genotype Permeability Value (Mean ± SD) Fold Increase (KO vs. WT) Reference
Evans Blue ExtravasationEvans Blue DyeWild-Type2.72 ± 0.8 µg/g brain tissue-[2]
Cntnap2 KO11.41 ± 2.1 µg/g brain tissue~4.2x[2]
Fluorescent TracerFITC-DextranWild-TypeNot explicitly quantified-[1]
Cntnap2 KOSignificantly increased fluorescence intensityNot explicitly quantified[1]
Oxidative and Nitrosative Stress Markers Genotype Measurement (Mean ± SD) Reference
Lipid Peroxidation (TBARS)Wild-Type1.8 ± 0.3 nmol/mg protein[1]
Cntnap2 KO3.9 ± 0.6 nmol/mg protein[1]
Reduced Glutathione (GSH)Wild-Type21.08 ± 3.5 µM/mg protein[1]
Cntnap2 KO12.9 ± 2.8 µM/mg protein[1]
Nitric Oxide (NO)Wild-Type3.66 ± 0.7 µM/g brain tissue[1]
Cntnap2 KO10.36 ± 1.5 µM/g brain tissue[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments used to characterize brain permeability in the Cntnap2 knockout rat model.

Evans Blue Permeability Assay

This assay quantifies the extravasation of Evans blue dye, which binds to serum albumin, into the brain parenchyma as an indicator of BBB permeability.

Materials:

  • Evans blue dye (2% w/v in sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Saline solution

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Spectrofluorometer

Procedure:

  • Anesthetize the rat (both Cntnap2 KO and WT controls).

  • Inject Evans blue dye (e.g., 4 ml/kg) intravenously (e.g., via the tail vein).

  • Allow the dye to circulate for a specified period (e.g., 2 hours).

  • Perfuse the animal transcardially with saline to remove intravascular dye.

  • Harvest the brain and weigh it.

  • Homogenize the brain tissue in TCA.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the fluorescence of the supernatant using a spectrofluorometer (excitation ~620 nm, emission ~680 nm).

  • Quantify the concentration of Evans blue against a standard curve.

FITC-Dextran Permeability Assay

This method uses a fluorescently labeled dextran to visualize and quantify BBB leakage.

Materials:

  • FITC-dextran (fluorescein isothiocyanate-dextran)

  • Anesthetic

  • Saline

  • Paraformaldehyde (4% for fixation)

  • Sucrose solutions (for cryoprotection)

  • Cryostat

  • Fluorescence microscope

Procedure:

  • Anesthetize the rat.

  • Inject FITC-dextran intravenously.

  • Allow the tracer to circulate.

  • Perfuse with saline followed by 4% paraformaldehyde.

  • Harvest the brain and post-fix in paraformaldehyde.

  • Cryoprotect the brain in sucrose solutions.

  • Section the brain using a cryostat.

  • Mount the sections on slides.

  • Visualize and capture images of FITC-dextran extravasation using a fluorescence microscope.

  • Quantify fluorescence intensity in different brain regions using image analysis software.

Immunohistochemistry for Tight Junction Proteins

This protocol allows for the visualization and semi-quantitative analysis of tight junction protein expression and localization.

Materials:

  • Primary antibody against ZO-1 (or other tight junction proteins)

  • Fluorescently labeled secondary antibody

  • Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Prepare brain sections as described in the FITC-dextran protocol (steps 1-8).

  • Permeabilize the sections with a detergent (e.g., Triton X-100).

  • Block non-specific antibody binding with blocking solution.

  • Incubate the sections with the primary antibody against ZO-1 overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with the fluorescently labeled secondary antibody.

  • Counterstain with DAPI.

  • Mount the sections with mounting medium.

  • Visualize and analyze the expression and localization of ZO-1 using a fluorescence or confocal microscope. Discontinuities and reduced intensity of ZO-1 staining at the cell borders of endothelial cells are indicative of tight junction disruption.[2]

Mandatory Visualizations

Experimental Workflow for Assessing BBB Permeability

G cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_tissue_proc Tissue Processing cluster_analysis Analysis animal Cntnap2 KO & WT Rats anesthesia Anesthesia animal->anesthesia tracer IV Injection (Evans Blue or FITC-Dextran) anesthesia->tracer circulation Circulation Time tracer->circulation perfusion Transcardial Perfusion (Saline +/- PFA) circulation->perfusion harvest Brain Harvest perfusion->harvest sectioning Cryosectioning (for imaging) harvest->sectioning homogenization Homogenization (for quantification) harvest->homogenization imaging Fluorescence Microscopy (FITC-Dextran, IHC) sectioning->imaging quant_fluor Spectrofluorometry (Evans Blue) homogenization->quant_fluor image_analysis Image Analysis (ZO-1, FITC Intensity) imaging->image_analysis G cntnap2 Cntnap2 Deletion oxidative_stress Increased Oxidative & Nitrosative Stress cntnap2->oxidative_stress Leads to inhibition Decreased Antioxidant Capacity (e.g., GSH) oxidative_stress->inhibition no_increase Increased Nitric Oxide (NO) Production (via iNOS) oxidative_stress->no_increase tj_disruption Tight Junction Disruption inhibition->tj_disruption Contributes to no_increase->tj_disruption Contributes to zo1_decrease Decreased ZO-1 Expression & Mislocalization tj_disruption->zo1_decrease Manifests as bbb_permeability Increased BBB Permeability zo1_decrease->bbb_permeability Results in

References

Methodological & Application

Application Notes and Protocols: Characterization of the M190S Mutation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The following application notes provide a comprehensive experimental protocol for the characterization of a hypothetical M190S mutation in a signaling protein. For the context of this document, we will assume the this compound mutation is located within a key kinase, such as mTOR (mechanistic target of rapamycin), a central regulator of cell growth, proliferation, and metabolism.[1][2] Dysregulation of the mTOR pathway is a common event in various cancers.[1][3] These protocols detail the necessary steps from cell line preparation to functional assays and signaling pathway analysis to assess the impact of the this compound mutation.

Data Presentation

Table 1: Proliferation Assay Results
Cell LineDay 1 (Absorbance 450nm)Day 3 (Absorbance 450nm)Day 5 (Absorbance 450nm)
Wild-Type0.25 ± 0.030.85 ± 0.071.52 ± 0.11
This compound Mutant0.26 ± 0.041.25 ± 0.092.89 ± 0.15
Vector Control0.24 ± 0.020.83 ± 0.061.48 ± 0.13
Table 2: Western Blot Densitometry Analysis
ProteinWild-Type (Relative Intensity)This compound Mutant (Relative Intensity)Vector Control (Relative Intensity)
p-mTOR (Ser2448)1.02.50.9
mTOR1.01.11.0
p-S6K (Thr389)1.03.21.1
S6K1.01.21.0
β-Actin1.01.01.0

Experimental Protocols

Mammalian Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining adherent mammalian cell lines.[4][5]

Materials:

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Biological safety cabinet

Procedure:

  • Pre-warm all media and reagents to 37°C.[4][6]

  • Aspirate the old medium from the cell culture flask.

  • Wash the cells with sterile PBS to remove any residual serum.[7]

  • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.[6]

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Determine cell viability and count using a hemocytometer and Trypan Blue.[8][9][10]

  • Seed the cells into new culture vessels at the desired density.

  • Incubate at 37°C with 5% CO2.

Generation of this compound Mutant Cell Line via Transfection

Materials:

  • Expression vector containing the this compound mutant gene

  • Wild-type and empty vector controls

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM reduced-serum medium

  • Selection antibiotic (e.g., Puromycin)

Procedure:

  • One day prior to transfection, seed cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.

  • In separate tubes, dilute the DNA vector and the transfection reagent in Opti-MEM.

  • Combine the diluted DNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.

  • Add the DNA-transfection reagent complex to the cells dropwise.

  • Incubate the cells for 48 hours.

  • Replace the medium with a complete growth medium containing the appropriate selection antibiotic.

  • Continue to culture the cells in the selection medium, replacing it every 3-4 days, until stable colonies form.

  • Isolate and expand individual colonies to establish a stable this compound mutant cell line.

Cell Proliferation Assay (WST-1 Assay)

Materials:

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate overnight.

  • At designated time points (e.g., Day 1, 3, and 5), add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Subtract the background absorbance from a blank well (medium only).

Western Blotting for Signaling Pathway Analysis

Materials:

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Perform densitometry analysis using appropriate software.

Visualizations

M190S_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/2 AKT->TSC Inhibition RhebGTP Rheb-GTP TSC->RhebGTP Inhibition Rheb Rheb-GDP mTORC1 mTORC1 (this compound Mutant) RhebGTP->mTORC1 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Growth Cell Growth & Proliferation S6K->Growth Activation Activation Inhibition Inhibition Activating_Mutation Activating Mutation Increased_Activity Increased Activity

Caption: Hypothetical mTOR signaling pathway with an activating this compound mutation.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Wild-Type, this compound, Vector) start->cell_culture transfection 2. Transfection & Stable Cell Line Generation cell_culture->transfection proliferation 3. Proliferation Assay (WST-1) transfection->proliferation western_blot 4. Western Blot (Signaling Pathway Analysis) transfection->western_blot data_analysis 5. Data Analysis proliferation->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for characterizing the this compound mutation.

References

Application Notes and Protocols: Utilizing Pifithrin-μ (PES) to Inhibit Etoposide-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers on the use of Pifithrin-μ (PES), an inhibitor of the mitochondrial p53 pathway, to counteract etoposide-induced apoptosis. Etoposide, a topoisomerase II inhibitor, is a widely used chemotherapeutic agent that induces programmed cell death in rapidly dividing cells. A key mechanism of etoposide's action involves the tumor suppressor protein p53, not only through its transcriptional activities but also via its direct action at the mitochondria. This document outlines the signaling pathways involved, presents quantitative data on the inhibitory effects of PES, and offers detailed protocols for experimental validation.

Note on "M190S": Initial literature searches did not yield any information on a compound designated "this compound" for the inhibition of etoposide-induced apoptosis. Therefore, these notes utilize the well-characterized inhibitor Pifithrin-μ (PES) as a practical and effective example to achieve this experimental goal. PES specifically targets the non-transcriptional, mitochondrial arm of p53-mediated apoptosis, a crucial pathway in etoposide's mechanism of action.[1][2]

Introduction: The Role of Mitochondrial p53 in Etoposide-Induced Apoptosis

Etoposide exerts its cytotoxic effects by forming a stable complex with topoisomerase II and DNA, leading to DNA double-strand breaks.[3] This DNA damage triggers a cellular response that often culminates in apoptosis. The tumor suppressor protein p53 is a critical mediator of this process. Beyond its role as a transcription factor that upregulates pro-apoptotic genes, p53 can translocate to the mitochondria. There, it interacts with anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL and Bcl-2, thereby neutralizing their protective function. This allows for the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[4]

Pifithrin-μ (PES) is a small molecule inhibitor that has been shown to prevent the association of p53 with mitochondria, specifically by reducing its binding affinity to Bcl-xL and Bcl-2.[1] This action inhibits the mitochondrial pathway of apoptosis without affecting the transcriptional activity of p53.[1] Consequently, PES serves as a valuable tool for studying the specific contribution of mitochondrial p53 to etoposide-induced cell death and for developing strategies to modulate this pathway.

Data Presentation: Quantitative Effects of PES on Etoposide-Induced Apoptosis

The following tables summarize the quantitative data on the efficacy of PES in inhibiting etoposide-induced apoptosis in Mouse Embryonic Fibroblasts (MEFs). Apoptosis was quantified by flow cytometry as the percentage of cells with sub-G1 DNA content, a hallmark of apoptotic DNA fragmentation.[1][5]

Table 1: Inhibition of Etoposide-Induced Apoptosis by 10 µM PES over Time

Treatment3 hours (% Sub-G1)6 hours (% Sub-G1)18 hours (% Sub-G1)
Control~1%~1%~2%
1.5 µM Etoposide~5%~15%~35%
1.5 µM Etoposide + 10 µM PES~2%~5%~10%

Data are approximated from graphical representations in the cited literature and presented as mean values.[5]

Table 2: Inhibition of Dose-Dependent Etoposide-Induced Apoptosis by 10 µM PES at 18 hours

Etoposide Concentration% Sub-G1 (Etoposide alone)% Sub-G1 (Etoposide + 10 µM PES)
1.5 µM~35%~10%
15 µM~45%~15%
150 µM~55%~20%

Data are approximated from graphical representations in the cited literature and presented as mean values.[5]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of etoposide-induced apoptosis and the experimental workflow for its inhibition by PES.

G cluster_0 Etoposide Action cluster_1 p53-Mediated Apoptosis cluster_2 Inhibition by PES Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII inhibits DSB DNA Double-Strand Breaks TopoII->DSB causes p53 p53 DSB->p53 activates Mitochondrion Mitochondrion p53->Mitochondrion translocates to Bcl_xL Bcl-xL / Bcl-2 p53->Bcl_xL inhibits Bax_Bak Bax / Bak Bcl_xL->Bax_Bak inhibits Cyto_c Cytochrome c release Bax_Bak->Cyto_c induces Caspases Caspase Activation Cyto_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis PES Pifithrin-μ (PES) PES->p53 blocks mitochondrial association

Caption: Etoposide-induced apoptosis pathway and its inhibition by Pifithrin-μ (PES).

G cluster_workflow Experimental Workflow cluster_assays Apoptosis & Viability Assessment A 1. Cell Culture (e.g., MEFs) B 2. Pre-treatment with PES (e.g., 10 µM for 10 min) A->B C 3. Treatment with Etoposide (e.g., 1.5-150 µM) B->C D 4. Incubation (e.g., 3-18 hours) C->D E 5. Cell Harvesting D->E F1 Annexin V/PI Staining (Flow Cytometry) E->F1 F2 MTT Assay (Cell Viability) E->F2

Caption: Workflow for assessing PES inhibition of etoposide-induced apoptosis.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., Mouse Embryonic Fibroblasts - MEFs, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Etoposide (stock solution in DMSO)

  • Pifithrin-μ (PES) (stock solution in DMSO)[1]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well and 6-well tissue culture plates

  • Flow cytometer

  • Microplate reader

Protocol 1: Inhibition of Etoposide-Induced Apoptosis
  • Cell Seeding: Seed cells (e.g., MEFs) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Pre-treatment with PES: Allow cells to adhere overnight. The next day, pre-treat the cells by incubating them with 10 µM PES for 10 minutes.[1] Prepare a vehicle control by adding an equivalent amount of DMSO.

  • Etoposide Treatment: Following the pre-treatment, add etoposide to the desired final concentration (e.g., 1.5 µM, 15 µM, or 150 µM) directly to the media containing PES.[1]

  • Incubation: Incubate the cells for the desired time period (e.g., 3, 6, or 18 hours) at 37°C in a humidified incubator with 5% CO2.

  • Apoptosis Assessment: Proceed with apoptosis analysis using the Annexin V/PI staining protocol (Section 4.3).

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry
  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which contains apoptotic cells that have detached). Wash the adherent cells once with PBS. Gently detach the cells using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly from the culture flask/plate.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.[6]

  • Resuspension: Centrifuge the cells again and discard the supernatant. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[6][7]

    • Interpretation:

      • Annexin V- / PI-: Viable cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

Protocol 3: Cell Viability Assessment by MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Treatment: After overnight incubation, treat the cells with etoposide and/or PES as described in Protocol 4.2, adjusting volumes for the 96-well format.

  • Incubation: Incubate for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control.

Conclusion

Pifithrin-μ (PES) is a potent and specific inhibitor of the mitochondrial p53 pathway of apoptosis. As demonstrated by the provided data and protocols, PES can effectively block etoposide-induced cell death. These application notes offer a framework for researchers to investigate the nuanced roles of p53 in chemotherapy-induced apoptosis and to explore the therapeutic potential of modulating this critical cell death pathway.

References

Application Notes and Protocols for In Vitro Apoptosis Assays Using a Novel Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] Dysregulation of this pathway is a hallmark of many diseases, including cancer, where evasion of apoptosis contributes to tumor progression and resistance to therapy.[2] Consequently, the targeted induction of apoptosis in cancer cells is a primary goal in the development of novel anti-cancer therapeutics.[3]

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of a novel small molecule inhibitor, referred to herein as M190S, in inducing apoptosis. The methodologies described are designed to be adaptable for various cell lines and research applications, providing a robust framework for characterizing the pro-apoptotic activity of new chemical entities. The protocols focus on widely accepted assays for detecting the key events in the apoptotic cascade, from early-stage membrane changes to late-stage DNA fragmentation.

Principle of Apoptosis Assays

The progression of apoptosis is characterized by a series of distinct morphological and biochemical events.[4] In vitro apoptosis assays are designed to detect these specific markers. Common methods include:

  • Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[5] Co-staining with a viability dye like Propidium Iodide (PI), which is excluded by live cells with intact membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Caspase Activity Assays: A key biochemical feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[7][8] These enzymes are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[9] Assays are available to measure the activity of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7).[10]

  • Mitochondrial Membrane Potential (ΔΨm) Analysis: The intrinsic pathway of apoptosis is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the dissipation of the mitochondrial membrane potential.[6][11] This can be detected using cationic dyes like JC-1, which exhibit a fluorescence shift from red to green as the membrane potential decreases.

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[10]

Data Presentation

The following table provides a template for summarizing the effective dosage of a novel small molecule inhibitor, this compound, required to induce apoptosis in various cancer cell lines. The IC50 (half-maximal inhibitory concentration) values for cell viability and the optimal concentration for apoptosis induction after a 24-hour treatment are presented.

Cell LineCancer TypeCell Viability IC50 (µM)Optimal Apoptosis Induction Concentration (µM)
HeLaCervical Cancer1520
MCF-7Breast Cancer1015
A549Lung Cancer2530
JurkatT-cell Leukemia510

Experimental Protocols

Protocol 1: Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol describes the steps to quantify apoptosis in a cancer cell line (e.g., HeLa) treated with the novel small molecule inhibitor this compound.

Materials and Reagents:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel small molecule inhibitor this compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the predetermined IC50 value (e.g., 0, 5, 10, 20, 40 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

  • Incubation: Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound. Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: After incubation, collect the culture medium (containing floating cells) from each well. Wash the adherent cells with 1 mL of PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[6] Collect data for at least 10,000 events per sample. The FITC signal (Annexin V) is typically detected in the FL1 channel, and the PI signal is detected in the FL2 channel.

Signaling Pathways and Workflows

Apoptosis Signaling Pathways

The induction of apoptosis by a small molecule inhibitor like this compound can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[2][12]

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Pro-caspase-8 → Caspase-8 disc->caspase8 caspase3 Pro-caspase-3 → Caspase-3 caspase8->caspase3 dna_damage DNA Damage / Cellular Stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family momp MOMP bcl2_family->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Pro-caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Shrinkage, DNA Fragmentation) caspase3->apoptosis This compound This compound This compound->dna_damage Induces

Caption: this compound-induced apoptosis can proceed via intrinsic or extrinsic pathways.

Experimental Workflow for In Vitro Apoptosis Assay

The following diagram outlines the general workflow for assessing the apoptotic effects of this compound on a cancer cell line.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Apoptosis Analysis cluster_data Data Interpretation cell_seeding 1. Seed Cancer Cells in 6-well Plates cell_adhesion 2. Incubate for 24h for Cell Adhesion cell_seeding->cell_adhesion treatment 4. Treat Cells with this compound (e.g., 24h) cell_adhesion->treatment compound_prep 3. Prepare this compound Dilutions compound_prep->treatment harvesting 5. Harvest Adherent and Floating Cells treatment->harvesting staining 6. Stain with Annexin V-FITC/PI harvesting->staining flow_cytometry 7. Analyze by Flow Cytometry staining->flow_cytometry quantification 8. Quantify Viable, Apoptotic, and Necrotic Cells flow_cytometry->quantification

Caption: Workflow for assessing this compound-induced apoptosis by flow cytometry.

References

Application of miR-190 in a Parkinson's Disease Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

As an initial search for "M190S" in the context of neurodegenerative disease models did not yield relevant scientific information, this document focuses on a similarly named microRNA, miR-190 , and its application in a Parkinson's disease model based on available research. The following application notes and protocols are designed for researchers, scientists, and drug development professionals.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). Neuroinflammation is a key pathological feature of PD. Research has shown that microRNA-190 (miR-190) plays a regulatory role in inflammatory responses and can alleviate neuronal damage by targeting the NLRP3 inflammasome. This document provides detailed protocols and data for the application of miR-190 in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[1]

Data Presentation

Table 1: Effect of miR-190 on Pro- and Anti-inflammatory Mediators in LPS-induced BV2 Cells [1]

MediatorTreatment GroupExpression Level
iNOSmiR-190 overexpressionInhibited
IL-6miR-190 overexpressionInhibited
TNF-αmiR-190 overexpressionInhibited
TGF-β1miR-190 overexpressionInhibited
IL-10miR-190 overexpressionIncreased

Table 2: Effect of miR-190 on Neuronal Damage and Inflammation in MPTP-induced PD Mice [1]

ParameterTreatment GroupObservation
Microglial Cell ActivationUpregulation of miR-190Inhibited
InflammationUpregulation of miR-190Inhibited
Tyrosine Hydroxylase Loss in SNpcUpregulation of miR-190Attenuated

Experimental Protocols

Protocol 1: In Vitro Analysis of miR-190 in BV2 Microglial Cells

1. Cell Culture and Treatment:

  • Culture BV2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • For lipopolysaccharide (LPS) induction, treat BV2 cells with an effective concentration of LPS to induce an inflammatory response.
  • For miR-190 overexpression, transfect BV2 cells with a miR-190 mimic or a corresponding negative control using a suitable transfection reagent according to the manufacturer's instructions.
  • For NLRP3 knockdown, transfect BV2 cells with siRNA targeting Nlrp3 or a scrambled control siRNA.
  • For rescue experiments, co-transfect cells with a miR-190 mimic and an Nlrp3 overexpression plasmid.

2. Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from treated and control BV2 cells using a suitable RNA extraction kit.
  • Synthesize cDNA using a reverse transcription kit.
  • Perform qRT-PCR using specific primers for iNOS, IL-6, TNF-α, TGF-β1, IL-10, and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression levels.

3. Western Blot Analysis:

  • Lyse treated and control BV2 cells in RIPA buffer to extract total protein.
  • Determine protein concentration using a BCA protein assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against NLRP3 and a loading control (e.g., β-actin).
  • Incubate with a corresponding secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Luciferase Reporter Assay:

  • Clone the 3' UTR of Nlrp3 containing the predicted miR-190 binding site into a luciferase reporter vector.
  • Co-transfect BV2 cells with the reporter vector and either the miR-190 mimic or a negative control.
  • Measure luciferase activity 48 hours post-transfection using a luminometer. A decrease in luciferase activity in the presence of the miR-190 mimic confirms direct targeting.

5. Apoptosis Assay:

  • Induce apoptosis in BV2 cells with LPS.
  • Assess apoptosis in cells with miR-190 overexpression, Nlrp3 knockdown, or co-expression of miR-190 and Nlrp3 using a flow cytometry-based assay with Annexin V and propidium iodide staining.

Protocol 2: In Vivo Application of miR-190 in an MPTP-induced Parkinson's Disease Mouse Model

1. Animal Model Induction:

  • Use adult male C57BL/6 mice.
  • Induce the Parkinson's disease phenotype by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen is multiple injections over a short period.

2. miR-190 Administration:

  • Deliver a miR-190 agomir (a chemically modified miRNA mimic stable in vivo) or a negative control agomir to the mice. Administration can be via intracerebroventricular (ICV) injection to target the brain directly.

3. Behavioral Testing:

  • Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia in the mice before and after MPTP induction and miR-190 treatment.

4. Immunohistochemistry:

  • At the end of the experiment, perfuse the mice and collect the brains.
  • Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).
  • Stain for Iba1 to assess microglial activation.

5. Analysis of Inflammatory Markers:

  • Homogenize brain tissue from the SNpc and striatum to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or qRT-PCR.

Mandatory Visualizations

G cluster_0 Neuroinflammatory Stimulus (e.g., LPS/MPTP) cluster_1 Intracellular Signaling cluster_2 Cellular and Pathological Outcomes LPS_MPTP LPS / MPTP NLRP3 NLRP3 LPS_MPTP->NLRP3 Upregulates miR190 miR-190 miR190->NLRP3 Inhibits Translation Inflammasome NLRP3 Inflammasome Activation NLRP3->Inflammasome Promotes ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-18) Inflammasome->ProInflammatory Increases Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage

Caption: Signaling pathway of miR-190 in neuroinflammation.

G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments cluster_2 Validation A1 BV2 Cell Culture A2 Transfection with miR-190 mimic / Nlrp3 siRNA A1->A2 A3 LPS Treatment A2->A3 A4 Analysis (qRT-PCR, Western Blot, Apoptosis Assay) A3->A4 C1 Luciferase Reporter Assay B1 MPTP Induction in Mice B2 miR-190 Agomir Administration B1->B2 B3 Behavioral Testing B2->B3 B4 Post-mortem Tissue Analysis (Immunohistochemistry, ELISA) B3->B4 C2 Confirm miR-190 targeting of NLRP3 3'UTR C1->C2

Caption: Experimental workflow for studying miR-190 in PD models.

References

Application Notes and Protocols for Measuring M190S Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M190S is a novel investigational monoclonal antibody designed for targeted cancer therapy. These application notes provide a comprehensive overview of the in vivo techniques and methodologies required to evaluate the efficacy of this compound in preclinical settings. The protocols detailed herein are intended to guide researchers in designing and executing robust in vivo studies to assess the anti-tumor activity and mechanism of action of this compound. The primary focus is on utilizing syngeneic mouse tumor models to evaluate the therapeutic potential of this compound as a monotherapy and in combination with other immunotherapies.

Hypothetical Mechanism of Action of this compound

For the context of these application notes, this compound is a monoclonal antibody that targets a tumor-associated antigen (TAA) highly expressed on the surface of various cancer cells. The binding of this compound to this TAA is hypothesized to induce an immune-mediated anti-tumor response through multiple mechanisms, including Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). Furthermore, this compound may modulate the tumor microenvironment to enhance the infiltration and activity of cytotoxic T lymphocytes.

This compound Signaling Pathway

M190S_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cells Immune Cells This compound This compound TAA Tumor-Associated Antigen (TAA) This compound->TAA Binds to NK_Cell NK Cell This compound->NK_Cell Fc region binds to FcγR on NK cell CTL Cytotoxic T Lymphocyte (CTL) This compound->CTL Enhances Infiltration and Activity Complement Complement Proteins This compound->Complement Activates Apoptosis Apoptosis TAA->Apoptosis Induces NK_Cell->Apoptosis Induces ADCC CTL->Apoptosis Direct Killing Complement->Apoptosis Induces CDC

Caption: Hypothetical signaling pathway of this compound.

In Vivo Efficacy Experimental Workflow

A typical in vivo study to assess the efficacy of this compound involves several key stages, from animal model selection and tumor implantation to treatment and endpoint analysis. The following diagram outlines a standard experimental workflow.

experimental_workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., C57BL/6 mice) tumor_implantation Subcutaneous Tumor Implantation animal_model->tumor_implantation tumor_cell_culture Culture Tumor Cells (e.g., MC38) tumor_cell_culture->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound, Isotype Control, or Combination Therapy randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Primary Endpoint: Tumor Growth Inhibition and Survival monitoring->endpoint secondary_analysis Secondary Endpoints: - Immune Cell Profiling (FACS) - Cytokine Analysis - Histopathology monitoring->secondary_analysis data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis secondary_analysis->data_analysis

Caption: Standard experimental workflow for in vivo efficacy testing.

Experimental Protocols

Protocol 1: Syngeneic Mouse Tumor Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • MC38 colon adenocarcinoma cells

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • This compound antibody

  • Isotype control antibody (e.g., mouse IgG2a)

  • Calipers

  • Syringes and needles (27G)

Procedure:

  • Cell Culture: Culture MC38 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest MC38 cells during their logarithmic growth phase.

    • Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare dosing solutions of this compound and the isotype control antibody in sterile PBS.

    • Administer the treatments via intraperitoneal (IP) injection. A sample dosing schedule could be 10 mg/kg, twice a week for three weeks.

    • Treatment groups:

      • Group 1: Vehicle (PBS)

      • Group 2: Isotype Control (10 mg/kg)

      • Group 3: this compound (10 mg/kg)

      • Group 4: Combination therapy (e.g., this compound + anti-PD-1 antibody)

  • Efficacy Readouts:

    • Measure tumor volume and body weight twice weekly.

    • Euthanize mice when tumors exceed 2000 mm³ or if there are signs of significant morbidity (e.g., >20% body weight loss).

    • Record the date of euthanasia for survival analysis.

Protocol 2: Immune Cell Profiling by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.

Materials:

  • Tumor tissues from treated and control mice

  • RPMI-1640 medium

  • Collagenase IV and DNase I

  • FACS buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • At a predetermined time point (e.g., day 14 post-treatment initiation), euthanize a subset of mice from each group.

    • Excise tumors and mince them into small pieces in RPMI-1640 medium.

    • Digest the tumor tissue with collagenase IV and DNase I at 37°C for 30-45 minutes with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Staining:

    • Wash the cells with FACS buffer.

    • Lyse red blood cells using a lysis buffer.

    • Block Fc receptors with Fc block to prevent non-specific antibody binding.

    • Incubate the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound in the MC38 Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)
Vehicle (PBS)-1580 ± 150-
Isotype Control101550 ± 1451.9
This compound10620 ± 9560.8
This compound + anti-PD-110 + 5250 ± 6084.2
Table 2: Survival Analysis
Treatment GroupMedian Survival (Days)Percent Survival at Day 40Log-rank (Mantel-Cox) Test (vs. Isotype)
Vehicle (PBS)250%-
Isotype Control260%-
This compound4237.5%p < 0.01
This compound + anti-PD-1Not Reached75%p < 0.001
Table 3: Immune Cell Infiltration in the Tumor Microenvironment
Treatment GroupCD8+ T cells (% of CD45+ cells)NK cells (% of CD45+ cells)Macrophages (F4/80+) (% of CD45+ cells)
Isotype Control8.5 ± 1.23.1 ± 0.515.2 ± 2.1
This compound22.3 ± 2.59.8 ± 1.110.5 ± 1.8

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound. The detailed protocols for assessing anti-tumor efficacy and characterizing the immune response will enable researchers to generate robust and reproducible data. The findings from these studies will be crucial in understanding the therapeutic potential of this compound and guiding its further clinical development.

Application Notes and Protocols for Administration of Therapeutic Agents in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides generalized application notes and protocols for the administration of therapeutic agents in animal studies. The compound "M190S" is not specifically identified in publicly available literature. Therefore, the information presented here is based on common laboratory practices and should be adapted based on the specific physicochemical properties of the investigational agent and the experimental objectives. All procedures involving live animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Introduction

The administration of test substances to laboratory animals is a critical component of preclinical research. The choice of administration route is a crucial decision that can significantly impact the bioavailability, efficacy, and toxicity of a therapeutic agent.[1] Factors to consider when selecting a route include the properties of the substance (e.g., solubility, pH, viscosity), the desired absorption rate, and the target site of action.[1] This document outlines common administration routes and provides standardized protocols for their use in animal studies.

Data Presentation: Recommended Administration Volumes

The following table summarizes the generally accepted maximum volumes for various administration routes in common laboratory animal species.[2] Exceeding these volumes can cause pain, tissue damage, and altered absorption of the administered substance.[2]

SpeciesGavage (PO) (ml/kg)Intravenous (IV) (bolus) (ml/kg)Intraperitoneal (IP) (ml/kg)Subcutaneous (SC) (ml/kg)Intramuscular (IM) (ml/kg/site)Intranasal (IN) (ml/inj)
Mouse 5 - 101 - 51 - 101 - 400.050.03 - 0.05
Rat 5 - 101 - 51 - 101 - 50.050.03 - 0.05

Experimental Protocols

Prior to any administration, it is imperative to ensure proper handling and restraint of the animal to minimize stress and ensure the accuracy of the procedure. All substances administered parenterally must be sterile and at a physiological pH.[3]

Oral Gavage (PO)

Oral gavage ensures a precise dose is administered directly into the stomach.[2]

Materials:

  • Gavage needle (flexible or rigid with a ball tip)

  • Syringe

Procedure:

  • Select the appropriate size gavage needle for the animal.

  • Measure the distance from the animal's mouth to the last rib to estimate the length of insertion.

  • Gently restrain the animal, holding it in an upright position.

  • Insert the gavage needle into the mouth, allowing the animal to swallow the tip.

  • Advance the needle smoothly into the esophagus and down to the predetermined length.

  • Administer the substance slowly.

  • Remove the needle in a single, smooth motion.

Intravenous (IV) Injection

IV injection provides the most rapid absorption and distribution of a substance. In rodents, the lateral tail vein is the most common site for IV administration.[4]

Materials:

  • Small gauge needle (e.g., 27-30G)

  • Syringe

  • Restraining device

  • Heat source (optional, for vasodilation)

Procedure:

  • Place the animal in a restraining device.

  • Warm the tail with a heat lamp or warm water to dilate the veins.[3]

  • Clean the tail with an appropriate antiseptic.

  • Insert the needle, bevel up, into the lateral tail vein.

  • Confirm proper placement by observing a flash of blood in the needle hub or by aspirating slightly.

  • Inject the substance slowly.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Intraperitoneal (IP) Injection

IP injections are administered into the abdominal cavity.[4]

Materials:

  • Small gauge needle (e.g., 25-27G)

  • Syringe

Procedure:

  • Properly restrain the animal, exposing the abdomen.

  • Tilt the animal's head downwards to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[4]

  • Aspirate to ensure no blood or urine is drawn back.[4]

  • Inject the substance.

  • Withdraw the needle.

Subcutaneous (SC) Injection

SC injections are administered into the space between the skin and the underlying muscle.

Materials:

  • Small gauge needle (e.g., 25-27G)

  • Syringe

Procedure:

  • Gently pinch and lift the skin to form a "tent," typically between the shoulder blades.[3]

  • Insert the needle, bevel up, at the base of the skin tent.[3]

  • Aspirate to check for blood.

  • Inject the substance.

  • Withdraw the needle and gently massage the area to aid dispersal.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Animal Acclimation Animal Acclimation Compound Formulation Compound Formulation Animal Acclimation->Compound Formulation Dose Calculation Dose Calculation Compound Formulation->Dose Calculation Animal Restraint Animal Restraint Dose Calculation->Animal Restraint Substance Administration Substance Administration Animal Restraint->Substance Administration Observation Observation Substance Administration->Observation Data Collection Data Collection Observation->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: A generalized workflow for in vivo substance administration studies.

Hypothetical Signaling Pathway: mTOR Inhibition

A therapeutic agent may be designed to target specific cellular signaling pathways. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases.[5][6][7] A hypothetical compound could act as an inhibitor of this pathway.

mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt activates TSC1/2 TSC1/2 Akt->TSC1/2 inhibits Rheb Rheb TSC1/2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->mTORC1 inhibits

Caption: A simplified diagram of the mTOR signaling pathway with a hypothetical inhibitor.

References

Application Notes and Protocols for mTOR Inhibitors in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "M190S" as specified in the topic is not a recognized drug, protein, or mutation in publicly available scientific literature and databases. Therefore, the following application notes and protocols are provided as a representative example for a hypothetical novel mTOR inhibitor, hereafter referred to as "Genericmab," in combination with other chemotherapy agents. The data and protocols are synthesized from established research on mTOR inhibitors and their combination therapies.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in many human cancers, making it an attractive target for cancer therapy.[1][2] mTOR inhibitors, such as rapamycin and its analogs (rapalogs), have demonstrated antitumor activity in various cancer types.[3][4] However, their efficacy as monotherapy can be limited by feedback activation of other signaling pathways.[5] Combining mTOR inhibitors with conventional chemotherapy or other targeted agents is a promising strategy to enhance antitumor efficacy and overcome resistance.[3][6]

These application notes provide a comprehensive overview of the preclinical and clinical evaluation of "Genericmab," a novel ATP-competitive mTOR inhibitor, in combination with standard chemotherapy agents.

Mechanism of Action of "Genericmab"

"Genericmab" is a potent and selective small molecule inhibitor that targets the kinase domain of mTOR. By binding to the ATP-binding site, it inhibits both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more comprehensive blockade of the mTOR pathway compared to rapalogs, which primarily inhibit mTORC1.[7] The inhibition of mTORC1 results in the suppression of protein synthesis and cell cycle arrest, while the inhibition of mTORC2 disrupts the actin cytoskeleton and blocks the activation of Akt, a key survival kinase.[4][5]

Signaling Pathway Diagram

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Cell Survival Cell Survival Akt->Cell Survival Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis mTORC2 mTORC2 mTORC2->Akt Genericmab Genericmab Genericmab->mTORC1 Genericmab->mTORC2 Cell Growth Cell Growth & Proliferation Protein Synthesis->Cell Growth

Caption: "Genericmab" inhibits both mTORC1 and mTORC2 complexes.

Preclinical Data: "Genericmab" in Combination with Chemotherapy

The synergistic effects of "Genericmab" with various chemotherapy agents have been evaluated in preclinical cancer models.

Table 1: In Vitro Synergy of "Genericmab" with Chemotherapy Agents
Cancer TypeCell LineChemotherapy AgentCombination Index (CI)*Observed Effect
Breast CancerMCF-7Paclitaxel0.45Synergy
Breast CancerMDA-MB-468Paclitaxel0.42Synergy
Breast CancerMCF-7Carboplatin0.61Synergy
Ovarian CancerA2780Cisplatin0.55Synergy
Ovarian CancerSKOV3Cisplatin0.68Synergy
Lung CancerA549Docetaxel0.52Synergy
Pancreatic CancerPANC-1Gemcitabine0.63Synergy

*Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of "Genericmab" and chemotherapy on cancer cell viability.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A2780)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • "Genericmab" (stock solution in DMSO)

  • Chemotherapy agent (stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat cells with various concentrations of "Genericmab," the chemotherapy agent, or the combination of both. Include untreated and vehicle-treated controls.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by "Genericmab" and chemotherapy.[6]

Materials:

  • Cancer cell lines

  • "Genericmab"

  • Chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the individual drugs and their combination for a specified time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cancer Cell Lines Treatment Treat with Genericmab, Chemotherapy, or Combination Cell Culture->Treatment Viability MTT Assay (48-72h) Treatment->Viability Apoptosis Annexin V/PI Staining (24-48h) Treatment->Apoptosis Data Analysis Calculate IC50, Combination Index, Apoptosis Rate Viability->Data Analysis Apoptosis->Data Analysis Xenograft Establish Tumor Xenografts in Mice Data Analysis->Xenograft Inform In Vivo Studies Animal Treatment Treat Mice with Genericmab, Chemotherapy, or Combination Xenograft->Animal Treatment Tumor Measurement Monitor Tumor Volume and Body Weight Animal Treatment->Tumor Measurement Endpoint Endpoint Analysis: Tumor Weight, Immunohistochemistry Tumor Measurement->Endpoint

Caption: Preclinical evaluation workflow for "Genericmab".

Clinical Development Plan

The clinical development of "Genericmab" in combination with chemotherapy will follow a standard phased approach.[8]

Table 2: "Genericmab" Combination Therapy Clinical Trial Design
PhasePrimary ObjectivesPatient PopulationCombination RegimenKey Endpoints
Phase I Determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D). Assess safety and tolerability.Patients with advanced solid tumors refractory to standard therapy."Genericmab" (dose escalation) + standard dose of a selected chemotherapy agent (e.g., paclitaxel).Dose-Limiting Toxicities (DLTs), adverse events, pharmacokinetics.
Phase II Evaluate the preliminary efficacy of the combination therapy. Further assess safety.Patients with a specific cancer type (e.g., metastatic breast cancer) who have received prior lines of therapy."Genericmab" at RP2D + standard chemotherapy.Overall Response Rate (ORR), Progression-Free Survival (PFS), Duration of Response (DOR).
Phase III Confirm the efficacy and safety of the combination therapy compared to standard of care.Large, randomized, multicenter trial in a specific patient population."Genericmab" + standard chemotherapy vs. standard chemotherapy + placebo.Overall Survival (OS), PFS, safety, quality of life.

Clinical Trial Logic Diagram

Clinical_Trial_Logic Phase I Phase I (Safety & Dose) Phase II Phase II (Efficacy & Safety) Phase I->Phase II Establish RP2D Phase III Phase III (Confirmatory) Phase II->Phase III Demonstrate Preliminary Efficacy Regulatory Approval Regulatory Approval Phase III->Regulatory Approval Confirm Benefit vs. Standard of Care

Caption: Phased approach for clinical development.

Conclusion

The combination of the novel mTOR inhibitor "Genericmab" with standard chemotherapy agents represents a promising therapeutic strategy. Preclinical data demonstrate synergistic antitumor effects across various cancer types. The provided protocols and clinical development plan outline a clear path for the further investigation of this combination therapy. Rigorous evaluation in well-designed clinical trials will be crucial to establish the clinical benefit for patients with advanced cancers.

References

Application Notes: BAM7 as a Tool for Studying BAX-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with BAX and BAK acting as the essential gateway to mitochondrial outer membrane permeabilization (MOMP). Dysregulation of this pathway is a hallmark of many diseases, including cancer, where evasion of apoptosis is a key mechanism of tumor survival and therapeutic resistance. Small molecules that can directly modulate the activity of BAX and BAK are invaluable tools for both basic research and as potential therapeutic agents.

BAM7 (BAX Activator Molecule 7) is a potent and selective small-molecule activator of BAX.[1][2][3] It was identified through in-silico screening and has been shown to directly bind to a specific trigger site on BAX, inducing a conformational change that leads to its oligomerization and subsequent insertion into the mitochondrial membrane.[4][5][6][7] This action mimics the physiological activation of BAX by BH3-only proteins, making BAM7 an excellent tool for studying the downstream events of BAX-mediated apoptosis in a controlled and specific manner. Unlike many conventional chemotherapeutic agents that induce apoptosis through upstream signaling pathways, BAM7's direct action on BAX allows for the specific interrogation of the mitochondrial apoptosis machinery.

Mechanism of Action

BAM7 directly engages a previously uncharacterized BH3-binding groove at the N-terminal face of BAX.[3] This interaction induces a cascade of conformational changes, including the exposure of the N-terminal activation epitope, which is recognized by the conformation-specific antibody 6A7.[4][8] Following this initial activation, BAX translocates from the cytosol to the mitochondria, where it oligomerizes to form pores in the outer mitochondrial membrane. This permeabilization leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol, ultimately activating the caspase cascade and executing programmed cell death.[4][8]

Notably, BAM7 is highly selective for BAX and does not significantly interact with other BCL-2 family members, including the anti-apoptotic proteins or the pro-apoptotic protein BAK.[2][3][5] This selectivity makes it a precise tool for dissecting the specific roles of BAX in apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative data for BAM7's activity.

ParameterValueCell Line/SystemReference
IC₅₀ (BAX Binding) 3.3 µMCompetitive Fluorescence Polarization Assay (FPA)[1][2][3][4][5][6]
EC₅₀ (Apoptosis Induction) 3.2 µMBcl2-deficient Mouse Embryonic Fibroblasts (MEFs)[1]
Effective Concentration (In Vitro Oligomerization) 10-40 µMRecombinant BAX protein[2][4][9]
Effective Concentration (Cellular BAX Activation) ~15 µMBak-/- MEFs[2][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of BAX activation by BAM7 and a general experimental workflow for its use.

BAM7_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion BAM7 BAM7 Inactive_BAX Inactive Monomeric BAX BAM7->Inactive_BAX Binds to trigger site Active_BAX Active Monomeric BAX Inactive_BAX->Active_BAX Conformational Change MOM Outer Mitochondrial Membrane (MOM) Active_BAX->MOM Translocation Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome Apoptosome Apoptosome->Caspase9 Activates BAX_Oligomer BAX Oligomer Pore MOM->BAX_Oligomer Oligomerization & Pore Formation Cytochrome_c_cyto Cytochrome c BAX_Oligomer->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c Cytochrome_c_cyto->Apoptosome Forms with Apaf-1 Experimental_Workflow start Start: Cell Culture (e.g., Bak-/- MEFs) treatment Treat with BAM7 (Varying concentrations and time points) start->treatment viability Assay 1: Cell Viability (e.g., CellTiter-Glo) treatment->viability biochemical Assay 2: Biochemical Analysis (Cell Lysis and Fractionation) treatment->biochemical imaging Assay 3: Imaging (Fluorescence Microscopy) treatment->imaging end End: Data Analysis and Interpretation viability->end western Western Blot Analysis: - BAX Conformational Change (6A7 IP) - BAX Translocation (Subcellular Fractionation) - Cytochrome c Release biochemical->western western->end translocation_imaging EGFP-BAX Translocation imaging->translocation_imaging translocation_imaging->end

References

Troubleshooting & Optimization

Technical Support Center: M190S In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the novel investigational compound M190S in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. What is the primary cause and how can I prevent this?

This is a common issue for poorly soluble compounds when transitioning from a high-concentration organic stock solution to an aqueous buffer.[1][2] The dramatic decrease in the organic solvent concentration upon dilution reduces the solubility of hydrophobic compounds like this compound, leading to precipitation.[2]

Troubleshooting Strategies:

  • Optimize Solvent Concentration: Determine the highest tolerable percentage of DMSO in your assay that maintains this compound solubility without affecting cell viability or assay performance. Many cell-based assays can tolerate up to 0.5-1% DMSO.

  • Use Co-solvents: A combination of solvents can sometimes be more effective. Consider using co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) in your formulation.[2][3]

  • Sonication: Gentle sonication can help to break down aggregates and enhance the dispersion of this compound in the aqueous medium.[1]

  • Heated Sonication: For some compounds, gentle warming during sonication can improve solubility. However, it is crucial to first verify the thermal stability of this compound.[2]

Q2: I'm observing high variability in my assay results with this compound. Could this be related to its solubility?

Yes, poor solubility is a frequent cause of data variability.[4][5] Inconsistent compound concentrations in assay wells due to precipitation can lead to unreliable data and inaccurate structure-activity relationships (SAR).[2][4]

Recommendations:

  • Visual Inspection: Before starting your experiment, visually inspect the diluted this compound in the assay buffer for any signs of cloudiness or precipitation.[2]

  • Centrifugation: Centrifuge your assay plates before reading the results and check for a compound pellet.[2]

  • Solubility Assessment: Proactively determine the kinetic solubility of this compound in your final assay buffer to establish a reliable working concentration range.

Q3: What alternative formulation strategies can I explore to improve the aqueous solubility of this compound for in vitro testing?

Several advanced formulation techniques can enhance the apparent solubility of poorly soluble compounds without altering their chemical structure.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their solubility.[2][3][6]

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve the wettability and solubility of this compound.[2][3]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems can be an effective strategy, particularly for cell-based assays where the formulation can interact with cell membranes.[3]

Troubleshooting Guides

Issue 1: Visual Precipitation of this compound in Assay Wells

Symptoms:

  • Cloudiness or turbidity in the assay medium after adding this compound.

  • Visible particulate matter at the bottom of the wells.

Workflow for Troubleshooting Precipitation:

G A Precipitation Observed B Reduce this compound Concentration A->B Is concentration too high? C Increase Co-solvent Percentage (e.g., DMSO) A->C Is co-solvent % too low? B->C Still precipitates I Solubility Confirmed B->I Precipitation resolved D Test Alternative Co-solvents (e.g., Ethanol, PEG400) C->D Still precipitates C->I Precipitation resolved E Utilize Solubilizing Excipients D->E Still precipitates D->I Precipitation resolved F Cyclodextrins (e.g., HP-β-CD) E->F G Surfactants (e.g., Tween 80) E->G H Re-evaluate Assay Conditions F->H G->H H->I Precipitation resolved

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Symptoms:

  • High standard deviations between replicate wells.

  • Poor correlation between dose and response.

  • Discrepancies between results from enzymatic and cell-based assays.[4][5]

Experimental Protocol: Kinetic Solubility Assay

This protocol helps determine the maximum soluble concentration of this compound in your assay buffer under your specific experimental conditions.

  • Prepare this compound Stock Solution: Create a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO.

  • Dilution into Assay Buffer: Add a small, fixed volume of each DMSO dilution into your assay buffer. The final DMSO concentration should match your experimental conditions (e.g., 0.5%).

  • Equilibration: Incubate the solutions at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Centrifugation: Centrifuge the samples to pellet any precipitated compound.

  • Supernatant Analysis: Carefully collect the supernatant and analyze the concentration of soluble this compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured soluble concentration against the nominal concentration. The point at which the measured concentration plateaus indicates the kinetic solubility limit.

Data Presentation: Solubility Enhancement Strategies

Solubilization StrategyThis compound Concentration (µM)Observation
0.5% DMSO in PBS10Precipitation
1% DMSO in PBS10Slight Haze
0.5% DMSO + 0.1% Tween 80 in PBS10Clear Solution
0.5% DMSO in PBS with 1mM HP-β-CD10Clear Solution

Signaling Pathways and Compound Activity

While the specific mechanism of action for this compound is under investigation, it is hypothesized to interact with a key kinase signaling pathway. Poor solubility can lead to an underestimation of its potency and an inaccurate understanding of its effects on downstream targets.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound This compound->KinaseA Inhibition Precipitated_this compound Precipitated this compound (Inactive) This compound->Precipitated_this compound Poor Solubility

Caption: Hypothesized this compound signaling pathway and effect of precipitation.

References

Technical Support Center: M190S Off-Target Effects in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "M190S" is not a publicly documented mutation or kinase inhibitor in widely available scientific literature. The following technical support guide is a comprehensive resource based on a hypothetical scenario where "this compound" refers to a mutation targeted by a kinase inhibitor. The principles, troubleshooting steps, and protocols are derived from established knowledge of kinase inhibitor off-target effects in primary cell lines.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of a kinase inhibitor targeting this compound?

A1: Off-target effects occur when a kinase inhibitor, designed to block the activity of the this compound mutant protein, also binds to and modulates the activity of other unintended kinases or proteins.[1] This is a significant concern in primary cells, as these cells closely reflect in vivo physiology, and unintended interactions can lead to misleading experimental results, unexpected cellular responses, and potential toxicity.[1]

Q2: What are the common causes of off-target effects for kinase inhibitors?

A2: The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome, which consists of over 500 protein kinases.[2][3] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[1] Other factors include the inherent ability of some compounds to bind to multiple kinases and high concentrations of the inhibitor that can engage lower-affinity off-target kinases.[1]

Q3: How can I identify potential off-target effects in my primary cell experiments with an this compound inhibitor?

A3: A multi-faceted approach is recommended:

  • Literature Review: Research the known selectivity profile of your kinase inhibitor.

  • Use of Structurally Unrelated Inhibitors: Confirm your findings with a different inhibitor targeting the same primary this compound mutation.[1] If the observed cellular effect persists, it is more likely an on-target effect.

  • Dose-Response Analysis: Conduct experiments across a broad range of inhibitor concentrations to distinguish on-target from off-target effects, which often occur at higher concentrations.[1][4]

  • Genetic Knockdown: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the this compound target.[1] If the outcome matches the inhibitor's effect, it supports an on-target mechanism.

Q4: Can off-target effects of an this compound inhibitor be beneficial?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic effectiveness through a phenomenon known as polypharmacology.[1] For example, an inhibitor might impact multiple signaling pathways that are beneficial for the desired outcome.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
High levels of cell death even at low inhibitor concentrations. The inhibitor may have potent off-target effects on kinases essential for cell survival.[1]1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the this compound target without causing excessive toxicity.[1] 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[1]
Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). The inhibitor may be hitting an off-target kinase with an opposing biological function or inhibiting a kinase in a negative feedback loop.[1]1. Validate with a different tool: Use a structurally unrelated inhibitor for the this compound target or a genetic knockdown approach (siRNA/CRISPR).[1] 2. Consult off-target databases: Check if the inhibitor is known to target pro-survival kinases at the concentrations you are using.[1]
Inconsistent results between different batches of primary cells. Primary cells from different donors can have significant biological variability, including different expression levels of on- and off-target kinases.[1]1. Use pooled donors: If possible, use primary cells pooled from multiple donors to average out individual variations.[1] 2. Characterize each batch: Perform baseline characterization of each new batch of primary cells.

Quantitative Data Summary

The following table presents hypothetical data for a fictional this compound inhibitor, "M190Si," to illustrate how to summarize on- and off-target effects.

Parameter This compound (On-Target) Kinase A (Off-Target) Kinase B (Off-Target) Primary Cell Line
IC50 (nM) 152501200Primary Keratinocytes
EC50 (nM) for Proliferation Inhibition 20Not DeterminedNot DeterminedPrimary Keratinocytes
Observed Phenotype at 1 µM Decreased ProliferationIncreased ApoptosisNo significant effectPrimary Keratinocytes

Detailed Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound inhibitor in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Replace the existing medium with the medium containing the different inhibitor concentrations. Include a DMSO-only control.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 72 hours).

  • Endpoint Analysis: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the viability data against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Protein Analysis

  • Cell Treatment: Treat primary cells with the this compound inhibitor at various concentrations and time points.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target protein and known off-targets.

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.

Visualizations

M190S_Signaling_Pathway Hypothetical this compound Signaling Pathway cluster_upstream Upstream Signals cluster_pathway This compound Pathway cluster_off_target Off-Target Pathway Growth_Factors Growth_Factors Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT M190S_Protein M190S_Protein AKT->M190S_Protein Activates Kinase_A Kinase_A AKT->Kinase_A Weakly Activates Downstream_Effector Downstream_Effector M190S_Protein->Downstream_Effector Phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation Apoptosis_Regulator Apoptosis_Regulator Kinase_A->Apoptosis_Regulator Apoptosis Apoptosis Apoptosis_Regulator->Apoptosis M190Si This compound Inhibitor M190Si->M190S_Protein M190Si->Kinase_A Off-target inhibition

Caption: Hypothetical signaling pathway for the this compound mutation and its inhibitor.

Experimental_Workflow Workflow for Identifying Off-Target Effects Start Start: Observe Unexpected Phenotype Dose_Response Perform Dose-Response Viability Assay Start->Dose_Response Kinome_Scan In Vitro Kinome Scan of this compound Inhibitor Dose_Response->Kinome_Scan Western_Blot Western Blot for Key Off-Targets Kinome_Scan->Western_Blot Genetic_Knockdown Genetic Knockdown (siRNA) of this compound and Off-Targets Western_Blot->Genetic_Knockdown Compare_Phenotypes Compare Phenotypes: Inhibitor vs. siRNA Genetic_Knockdown->Compare_Phenotypes On_Target Conclusion: On-Target Effect Compare_Phenotypes->On_Target Phenotypes Match Off_Target Conclusion: Off-Target Effect Compare_Phenotypes->Off_Target Phenotypes Differ

Caption: Experimental workflow for distinguishing on- and off-target effects.

References

Technical Support Center: M190S Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges with the M190S monoclonal antibody in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of this compound instability in solution?

A1: The most common indicators of this compound instability are the formation of visible precipitates, increased turbidity or opalescence, and a decrease in biological activity. These physical changes are often due to protein aggregation.[1][2] Analytical techniques such as Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC) can quantitatively detect soluble aggregates before they become visible.

Q2: How does the pH of the formulation buffer affect this compound stability?

A2: The pH of the buffer is a critical factor for this compound stability. Proteins are least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge is zero.[1] It is recommended to maintain the buffer pH at least one unit away from the pI of this compound to ensure sufficient electrostatic repulsion between molecules.[3]

Q3: Can freeze-thaw cycles impact the stability of this compound?

A3: Yes, repeated freeze-thaw cycles can induce aggregation and degradation of this compound. The formation of ice crystals can create stress on the protein structure. To mitigate this, it is advisable to aliquot this compound into single-use volumes and to consider the addition of cryoprotectants, such as glycerol, to the formulation.[1]

Q4: What role do excipients play in stabilizing this compound?

A4: Excipients are inactive substances added to a formulation to improve the stability of the active pharmaceutical ingredient. For this compound, common stabilizing excipients include sugars (like sucrose or trehalose), amino acids (such as arginine and histidine), and surfactants (like polysorbates).[4] These can help prevent aggregation, protect against freeze-thaw stress, and reduce surface-induced denaturation.[5][6]

Q5: Is lyophilization a viable strategy to improve the long-term stability of this compound?

A5: Lyophilization (freeze-drying) is an effective strategy for enhancing the long-term storage stability of this compound by removing water, which can mediate degradative reactions.[7][8] However, the process itself can introduce stresses. A carefully designed formulation containing lyoprotectants is essential for a successful lyophilization cycle.[7][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Increased Aggregation Detected by SEC Suboptimal buffer pH.Optimize the buffer pH to be at least 1 unit away from the pI of this compound.[3]
High protein concentration.Reduce the protein concentration if possible. For highly concentrated formulations, screen for anti-aggregation excipients like arginine.[1][10]
Temperature instability.Store this compound at recommended temperatures (e.g., 2-8°C for liquid, -80°C for frozen aliquots). Avoid temperature fluctuations.[1][11]
Loss of Biological Activity Chemical degradation (e.g., oxidation).Add antioxidants like methionine or use a controlled, low-oxygen environment. For cysteine oxidation, consider adding a reducing agent like DTT for short-term use.[3]
Denaturation due to surface adsorption.Add a non-ionic surfactant (e.g., Polysorbate 80) at a low concentration (0.01-0.1%) to prevent adsorption to container surfaces.
Visible Particulates After Reconstitution of Lyophilized Product Incomplete solubilization.Gently swirl the vial to reconstitute; do not shake vigorously. Allow sufficient time for complete dissolution.
Suboptimal lyophilization cycle or formulation.Re-evaluate the formulation for appropriate lyoprotectants (e.g., sucrose, trehalose) and optimize the freeze-drying cycle parameters.[7]

Experimental Protocols & Data

Protocol 1: Buffer pH Screening for this compound Stability

Objective: To determine the optimal buffer pH for minimizing this compound aggregation.

Methodology:

  • Prepare a series of buffers (e.g., citrate, phosphate, histidine) at different pH values (e.g., 5.0, 6.0, 7.0, 8.0).

  • Dialyze or buffer-exchange this compound into each of these buffers to a final concentration of 10 mg/mL.

  • Subject the samples to accelerated stress conditions (e.g., incubation at 40°C for 2 weeks).

  • Analyze the percentage of high molecular weight species (aggregates) using Size Exclusion Chromatography (SEC) at initial and final time points.

Hypothetical Results:

Buffer SystempHInitial % Aggregate% Aggregate after 2 Weeks at 40°C
Citrate5.00.8%5.2%
Histidine6.00.7%1.5%
Phosphate7.00.9%8.9%
Tris8.01.1%12.4%
Protocol 2: Excipient Screening using Differential Scanning Fluorimetry (DSF)

Objective: To identify excipients that enhance the thermal stability of this compound.

Methodology:

  • Prepare stock solutions of various excipients (e.g., sucrose, arginine, polysorbate 80).

  • In a 96-well plate, mix this compound (at 1 mg/mL in pH 6.0 histidine buffer) with each excipient at a target concentration.

  • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence. The melting temperature (Tm) is the point of maximum fluorescence change, indicating protein unfolding.[5]

Hypothetical Results:

Excipient AddedConcentrationMelting Temperature (Tm)
None (Control)-71.5 °C
Sucrose250 mM74.2 °C
Arginine150 mM73.8 °C
Polysorbate 800.05%71.8 °C

Visualizations

This compound Stability Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and addressing this compound stability issues.

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation start Instability Observed (e.g., Aggregation, Activity Loss) check_physical Visual Inspection: Precipitates? Turbidity? start->check_physical check_analytical Analytical Characterization: SEC, DLS, Activity Assay start->check_analytical cause_formulation Formulation Issue? (pH, Ionic Strength, Excipients) check_analytical->cause_formulation cause_process Process Stress? (Temp, Freeze-Thaw, Shear) check_analytical->cause_process cause_concentration High Concentration Effect? check_analytical->cause_concentration solution_buffer Optimize Buffer (pH, Salt) cause_formulation->solution_buffer solution_excipient Screen Excipients (Sugars, Amino Acids, Surfactants) cause_formulation->solution_excipient solution_process Modify Handling (Aliquot, Control Temp) cause_process->solution_process cause_concentration->solution_excipient end_node This compound Stabilized solution_buffer->end_node solution_excipient->end_node solution_process->end_node

Caption: A flowchart for troubleshooting this compound instability issues.

Drug Development Pathway for this compound

This diagram illustrates the typical phases of drug development, highlighting where formulation and stability studies are critical.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market discovery Target ID & Validation preclinical Preclinical Studies (In vitro & In vivo) discovery->preclinical phase0 Phase 0 (Microdosing) preclinical->phase0 IND Filing formulation Formulation & Stability Studies preclinical->formulation phase1 Phase I (Safety) phase0->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 approval Regulatory Approval phase3->approval NDA/BLA Submission post_market Phase IV (Post-Market Surveillance) approval->post_market formulation->phase1 formulation->phase3

Caption: The role of formulation in the this compound drug development timeline.

References

refining M190S delivery methods for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides guidance for researchers using the novel peptide inhibitor, M190S, in in vivo experiments. This compound is a synthetic peptide designed to competitively inhibit the ATP-binding pocket of Kinase-X, a critical regulator in certain tumor signaling pathways. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For initial reconstitution, sterile, nuclease-free water is recommended to create a stock solution. For final dilutions for in vivo administration, the choice of vehicle is critical and depends on the route of administration. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice, but stability and solubility should be confirmed for your specific concentration.

Q2: How should I store this compound solutions to ensure stability?

A2: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (up to one week), 4°C is acceptable. Peptide stability can be affected by factors such as pH and the presence of proteases.[1][2]

Q3: What are the most common routes of administration for this compound in mouse models?

A3: The most common parenteral routes are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[3] The choice depends on the desired pharmacokinetic profile. IV administration typically results in rapid and high bioavailability, while IP and SC routes may offer more sustained exposure.[4][5]

Q4: Is this compound orally bioavailable?

A4: Like many peptides, this compound has limited oral bioavailability due to its susceptibility to degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium.[6][7] Specific formulations, such as those using permeation enhancers or nanoformulations, may improve oral absorption but require further investigation.[1][][9]

Q5: What are the known off-target effects of this compound?

A5: While this compound is designed for high specificity to Kinase-X, potential off-target effects on other kinases with similar ATP-binding pockets should be considered. It is recommended to perform kinome profiling to assess the selectivity of this compound. Cellular-based target engagement assays can also help confirm on-target activity in a more biologically relevant context.[10][11]

Troubleshooting Guides

Issue 1: Low Bioavailability or Rapid Clearance In Vivo
Possible Cause Troubleshooting Steps
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in the blood and tissues.[4][6]Solution: Consider formulation strategies to protect this compound from enzymatic degradation. This can include co-administration with protease inhibitors or encapsulation in nanoparticles or liposomes.[1][] Chemical modifications, such as the inclusion of D-amino acids, can also enhance stability.[12]
Rapid Renal Clearance: Small peptides are often rapidly cleared from circulation via the kidneys.[5][6]Solution: Strategies to increase the molecular weight of this compound, such as PEGylation or conjugation to larger molecules like albumin, can reduce renal filtration and extend its half-life.[2]
Poor Solubility or Aggregation: The peptide may precipitate or form aggregates in the formulation, reducing the effective concentration.[2]Solution: Optimize the formulation by adjusting the pH and including stabilizing excipients.[3] The use of surfactants like Polysorbate 20 can help prevent aggregation.[3]
Issue 2: Inconsistent Tumor Growth Inhibition in Xenograft Models
Possible Cause Troubleshooting Steps
Variable Drug Exposure: Inconsistent dosing technique or formulation instability can lead to variable drug levels between animals.Solution: Ensure accurate and consistent administration volumes. Prepare fresh formulations for each experiment and verify peptide concentration and integrity prior to use.
Tumor Heterogeneity: Patient-derived xenografts (PDXs) can exhibit heterogeneity, leading to varied responses.[13]Solution: Use a sufficient number of animals per group to account for biological variability. For cell-line derived xenografts (CDXs), ensure the cell line has a stable phenotype.
Host Immune Response: Even in immunodeficient mice, residual innate immune activity can affect tumor growth and therapeutic response.[14][15]Solution: Choose the appropriate immunodeficient mouse strain for your model (e.g., NOD-scid-gamma mice for studies requiring minimal immune interference).[14][15]
Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations at the tumor site.Solution: Perform a dose-response study to determine the optimal dose. Conduct pharmacokinetic studies to understand the drug's half-life and inform the dosing schedule.

Data Presentation

Table 1: Comparison of this compound Formulations for Subcutaneous Delivery

FormulationVehicleKey ExcipientsMean Residence Time (MRT) (hours)Bioavailability (%)
Formulation A PBS (pH 7.4)None2.5 ± 0.565 ± 8
Formulation B PBS (pH 7.4)5% PEG 33506.8 ± 1.282 ± 10
Formulation C Lipid NanoparticlesDSPC, Cholesterol12.3 ± 2.191 ± 7

Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg) via Different Administration Routes

Route of AdministrationCmax (ng/mL)Tmax (hours)Half-life (t½) (hours)AUC (ng·h/mL)
Intravenous (IV) 2500 ± 3500.11.8 ± 0.34500 ± 500
Intraperitoneal (IP) 1200 ± 2100.52.1 ± 0.43800 ± 450
Subcutaneous (SC) 850 ± 1501.02.5 ± 0.53200 ± 400

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration
  • Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 10 mg/mL. Gently swirl to dissolve; do not vortex.

  • Dilution: Based on the desired final concentration and dosing volume, dilute the stock solution with the chosen sterile vehicle (e.g., PBS pH 7.4). For formulations with excipients, add them to the vehicle before adding the this compound stock solution.

  • Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile tube.

  • Quality Control: Before administration, it is advisable to confirm the peptide concentration via a suitable analytical method like HPLC.

Protocol 2: Assessment of In Vivo Target Engagement
  • Dosing: Administer this compound to tumor-bearing mice at the desired dose and route. Include a vehicle control group.

  • Tissue Collection: At a predetermined time point post-dose (e.g., corresponding to Tmax or steady-state), euthanize the animals and excise the tumors.

  • Lysate Preparation: Immediately snap-freeze the tumor tissue in liquid nitrogen. Homogenize the frozen tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform Western blotting on the tumor lysates to assess the phosphorylation status of downstream targets of Kinase-X. A decrease in the phosphorylation of a direct substrate of Kinase-X would indicate target engagement.[16]

  • Immunohistochemistry (IHC): Alternatively, fix tumor tissue in formalin and embed in paraffin. Perform IHC to visualize the spatial distribution of the inhibition of downstream signaling within the tumor.[16]

Visualizations

KinaseX_Signaling_Pathway RTK Growth Factor Receptor (RTK) KinaseX Kinase-X RTK->KinaseX Activates Downstream1 Substrate A KinaseX->Downstream1 Phosphorylates Downstream2 Substrate B Downstream1->Downstream2 Activates Proliferation Cell Proliferation & Survival Downstream2->Proliferation This compound This compound This compound->KinaseX Inhibits

Caption: Simplified Kinase-X signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Tumor-Bearing Mice dosing Administer this compound or Vehicle Control start->dosing monitoring Monitor Tumor Growth & Animal Health dosing->monitoring endpoint Endpoint Reached monitoring->endpoint collection Collect Tumor Tissue & Blood Samples endpoint->collection analysis Pharmacokinetic (PK) Analysis (Blood) collection->analysis pd_analysis Pharmacodynamic (PD) Analysis (Tumor Lysates) collection->pd_analysis data Data Interpretation & Efficacy Assessment analysis->data pd_analysis->data

Caption: Experimental workflow for in vivo efficacy and pharmacodynamic studies of this compound.

Troubleshooting_Tree start Inconsistent In Vivo Results check_formulation Check Formulation (Stability, Solubility) start->check_formulation Is formulation stable? check_pk Assess Pharmacokinetics (PK) start->check_pk Is drug exposure adequate? check_pd Confirm Target Engagement (PD) start->check_pd Is target inhibited? check_formulation->check_pk Yes formulation_issue Reformulate: - Adjust pH/Vehicle - Add Stabilizers check_formulation->formulation_issue No check_pk->check_pd Yes pk_issue Modify Delivery: - Change Route - Adjust Dose/Schedule - Use Nanoformulation check_pk->pk_issue No pd_issue Re-evaluate: - Dosing Regimen - Target Validity check_pd->pd_issue No

Caption: Troubleshooting decision tree for unexpected in vivo results with this compound.

References

Technical Support Center: Navigating Experimental Replication Challenges with MMS19

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with MMS19. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of this crucial protein. Our goal is to facilitate the replication of experimental results and foster a deeper understanding of MMS19's role in cellular processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of MMS19 and in which cellular pathways is it involved?

A1: MMS19, also known as MET18 in yeast, is a key component of the cytosolic iron-sulfur (Fe-S) protein assembly (CIA) machinery.[1][2] Its primary role is to act as an adapter protein that facilitates the insertion of Fe-S clusters into a specific subset of apoproteins.[1][2] These target proteins are critically involved in essential cellular processes, including:

  • DNA Replication and Repair: MMS19 is crucial for the maturation of several Fe-S proteins that participate in maintaining genomic stability, such as DNA helicases like XPD.[1]

  • Methionine Biosynthesis: It plays a role in the assembly of enzymes required for the synthesis of methionine.

  • Telomere Maintenance: MMS19 is involved in the maturation of proteins that regulate telomere length.[1]

Mutations or depletion of MMS19 can lead to sensitivity to DNA damaging agents and genomic instability, a hallmark of cancer.[1]

Q2: We are observing inconsistent results in our MMS19 knockdown/knockout experiments. What are the potential sources of this variability?

A2: Replicating knockdown or knockout experiments for MMS19 can be challenging due to several factors. Here are some common sources of variability and troubleshooting suggestions:

  • Cell Line Specificity: The cellular context can significantly impact the phenotype of MMS19 depletion. The abundance and reliance on specific Fe-S proteins can vary between different cell lines. It is advisable to test your hypothesis in multiple cell lines.

  • Off-Target Effects of siRNA/shRNA: Ensure the specificity of your knockdown reagents. Using multiple, non-overlapping siRNA sequences or shRNA constructs targeting different regions of the MMS19 mRNA is recommended to rule out off-target effects.

  • Incomplete Knockdown: MMS19 is an essential protein, and complete knockout may be lethal in some cell lines.[3] Verify the knockdown efficiency at the protein level using Western blotting at multiple time points. A partial knockdown may lead to subtle or inconsistent phenotypes.

  • Compensation by Other Proteins: The cellular machinery can sometimes compensate for the loss of a specific protein. Investigate potential upregulation of other components of the CIA pathway or related DNA repair pathways.

Q3: Our co-immunoprecipitation (Co-IP) experiments to identify MMS19 interacting partners are yielding weak or no signals. How can we optimize this experiment?

A3: Identifying MMS19 protein interactions can be challenging due to the transient nature of some of these associations within the CIA complex. Consider the following optimization steps:

  • Cross-linking: For transient or weak interactions, in vivo cross-linking with agents like formaldehyde or DSP (dithiobis(succinimidyl propionate)) before cell lysis can stabilize protein complexes.

  • Lysis Buffer Composition: The choice of detergent and salt concentration in your lysis buffer is critical. Start with a mild detergent (e.g., NP-40 or Triton X-100) and moderate salt concentration (e.g., 150 mM NaCl) and optimize from there. High salt concentrations can disrupt weaker interactions.

  • Subcellular Fractionation: MMS19 is predominantly a cytosolic protein.[4] Performing subcellular fractionation and using cytosolic extracts for your Co-IP can enrich for MMS19 and its interacting partners, reducing background from other cellular compartments.

  • Antibody Selection: Use a high-affinity, well-validated antibody for immunoprecipitation. Test multiple antibodies if available.

Troubleshooting Guides

Guide 1: Inconsistent Phenotypes in DNA Damage Response Assays

Problem: You are observing variable results in assays measuring sensitivity to DNA damaging agents (e.g., UV radiation, MMS) after MMS19 depletion.

Potential Cause Troubleshooting Steps
Cell Cycle Phase Synchronize cells at a specific cell cycle stage before inducing DNA damage. The DNA damage response is highly dependent on the cell cycle.
Dose and Duration of Damage Perform a dose-response and time-course experiment to determine the optimal concentration and exposure time for the DNA damaging agent in your specific cell line.
Assay-Specific Variability Use multiple assays to assess the DNA damage phenotype (e.g., comet assay for DNA breaks, γH2AX staining for double-strand breaks, and cell viability assays).
Nutrient and Iron Availability Since MMS19 is involved in Fe-S cluster biogenesis, ensure consistent iron levels in your cell culture medium, as iron availability can impact the function of its target proteins.
Guide 2: Difficulty in Replicating Fe-S Cluster Insertion Assays

Problem: You are unable to consistently demonstrate reduced Fe-S cluster incorporation into a known MMS19 target protein after MMS19 knockdown.

Potential Cause Troubleshooting Steps
Anaerobic Conditions Fe-S clusters are sensitive to oxygen. Perform cell lysis and subsequent steps under anaerobic or low-oxygen conditions to preserve the integrity of the clusters.
Radiolabeling Efficiency If using ⁵⁵Fe radiolabeling, optimize the incubation time and concentration of the radioisotope. Ensure efficient uptake by the cells.
Target Protein Expression Overexpress the target apoprotein to increase the signal in your Fe-S cluster incorporation assay.
Purity of Protein Fractions Ensure that your protein purification or immunoprecipitation protocol for the target protein yields a highly pure sample to avoid contamination with other Fe-S proteins.

Methodologies for Key Experiments

Co-Immunoprecipitation (Co-IP) of MMS19 and Interacting Partners
  • Cell Culture and Lysis:

    • Grow cells (e.g., HEK293T) to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-MMS19 antibody or control IgG for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer.

    • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Visualizing MMS19 Pathways and Workflows

MMS19_Signaling_Pathway cluster_CIA Cytosolic Iron-Sulfur Assembly (CIA) cluster_MMS19 MMS19 Targeting Complex cluster_Targets Apoprotein Targets CIA_Machinery Early CIA Components (e.g., CFD1, NBP35) FeS_Cluster Fe-S Cluster CIA_Machinery->FeS_Cluster Assembly MMS19 MMS19 FeS_Cluster->MMS19 Transfer CIAO1 CIAO1 MMS19->CIAO1 FAM96B FAM96B MMS19->FAM96B DNA_Repair DNA Repair Proteins (e.g., XPD) MMS19->DNA_Repair Fe-S Insertion DNA_Replication DNA Replication Proteins MMS19->DNA_Replication Fe-S Insertion Telomere Telomere Maintenance Proteins MMS19->Telomere Fe-S Insertion Genomic_Stability Genomic Stability DNA_Repair->Genomic_Stability DNA_Replication->Genomic_Stability Telomere->Genomic_Stability

Caption: MMS19-mediated Fe-S cluster insertion pathway.

Experimental_Workflow_CoIP start Start: Cell Culture lysis Cell Lysis (with or without cross-linking) start->lysis ip Immunoprecipitation (Anti-MMS19 Antibody) lysis->ip wash Wash Beads ip->wash elute Elution wash->elute analysis Western Blot Analysis elute->analysis end End: Identify Interactors analysis->end

Caption: Co-immunoprecipitation experimental workflow.

References

Technical Support Center: Mitigating M190S Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with the cytotoxic agent M190S, particularly at high concentrations.

Troubleshooting Guide

This guide is designed to help users identify and resolve common problems associated with this compound-induced cytotoxicity.

Problem Possible Cause Recommended Solution
High levels of unexpected cell death at low this compound concentrations. Cell line hypersensitivity.Screen different cell lines to identify models with varying sensitivity to this compound. Start with a lower concentration range in initial dose-response experiments.[1]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%). Always include a vehicle-only control.[1][2]
Contamination of cell culture.Regularly test for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed.
Inconsistent results between experiments. Variability in cell health and density.Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding for experiments.[1]
Instability of this compound.Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.[1]
Difficulty in identifying the mechanism of this compound-induced cell death. Multiple cell death pathways are activated.Utilize a panel of apoptosis, necrosis, and autophagy inhibitors to dissect the primary mechanism. Perform assays at different time points to capture early events.
Off-target effects of this compound at high concentrations.Refer to the selectivity profile of this compound if available. Use a less potent, more selective analog as a control if possible.[1]
Failure of rescue agents to mitigate this compound cytotoxicity. Incorrect timing of rescue agent addition.Optimize the timing of co-treatment or pre-treatment with the rescue agent. Some agents may require pre-incubation to exert their protective effects.
Inappropriate concentration of the rescue agent.Perform a dose-response matrix experiment with varying concentrations of both this compound and the rescue agent to find the optimal protective concentration.
Rescue agent targets a downstream pathway.Investigate signaling pathways upstream of the point of intervention. For example, if targeting apoptosis, consider upstream pathways like DNA damage response or oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The precise mechanism can be cell-type dependent. However, studies suggest that at high concentrations, this compound induces cytotoxicity primarily through the induction of oxidative stress and subsequent activation of the mitochondrial apoptosis pathway.[3][4] This is often accompanied by cell cycle arrest.

Q2: How can I reduce this compound-induced oxidative stress in my cell cultures?

A2: Supplementing the culture medium with antioxidants can help mitigate oxidative stress. Commonly used antioxidants include N-acetylcysteine (NAC), Trolox (a water-soluble vitamin E analog), and ascorbic acid.[5][6] It is crucial to determine the optimal concentration of the antioxidant that is not toxic to the cells on its own.

Q3: Are there any known inhibitors that can block this compound-induced apoptosis?

A3: Yes, pan-caspase inhibitors, such as Z-VAD-FMK, can be used to block caspase-mediated apoptosis. To investigate the involvement of the mitochondrial pathway specifically, inhibitors of Bax or Bak, or stabilizers of the mitochondrial membrane potential can be employed.

Q4: My cells are undergoing autophagy in response to this compound treatment. Is this a survival or death mechanism?

A4: Autophagy can serve as both a survival and a death mechanism depending on the cellular context and the level of stress.[6][7] To determine its role in your experiments, you can use autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine. If inhibition of autophagy enhances cell death, it suggests a pro-survival role. Conversely, if inhibition protects the cells, it indicates a pro-death role.

Q5: What are the key signaling pathways I should investigate when studying this compound cytotoxicity?

A5: Based on common mechanisms of cytotoxicity, key pathways to investigate include:

  • The p53 signaling pathway: Activated in response to cellular stress, including DNA damage.

  • The PI3K/Akt/mTOR pathway: A central regulator of cell growth, proliferation, and survival.[7][8]

  • MAPK pathways (ERK, JNK, p38): Involved in stress responses and apoptosis.

  • The NF-κB pathway: Plays a role in inflammation and cell survival.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the dose-dependent cytotoxicity of this compound.

Materials:

  • Target cells in culture

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce cytotoxicity by treating cells with the desired concentrations of this compound for the appropriate duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

M190S_Cytotoxicity_Pathway This compound High Concentration This compound ROS Increased ROS This compound->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Casp_Inhib Caspase Inhibitors (e.g., Z-VAD-FMK) Casp_Inhib->Casp3

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow_Troubleshooting cluster_experiment Experiment cluster_mitigation Mitigation Strategy Start High Cytotoxicity Observed Check_Solvent Check Solvent Toxicity Start->Check_Solvent Check_Conc Optimize this compound Concentration Check_Solvent->Check_Conc Run_Assay Perform Viability Assay Check_Conc->Run_Assay Analyze Analyze Data Run_Assay->Analyze Add_Antioxidant Add Antioxidant Analyze->Add_Antioxidant Add_Inhibitor Add Pathway Inhibitor Analyze->Add_Inhibitor Run_Rescue_Assay Perform Rescue Experiment Add_Antioxidant->Run_Rescue_Assay Add_Inhibitor->Run_Rescue_Assay Analyze_Rescue Analyze Rescue Effect Run_Rescue_Assay->Analyze_Rescue

Caption: Troubleshooting workflow for this compound cytotoxicity experiments.

References

Technical Support Center: Long-Term M190S Treatment Protocols and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing long-term M190S treatment protocols. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range and treatment duration for long-term this compound treatment?

A1: The optimal concentration and duration of this compound treatment are highly cell-line dependent. It is crucial to perform a dose-response study to determine the IC50 value for your specific cell line. For long-term studies, concentrations at or below the IC50 are typically used to minimize acute toxicity and select for resistant populations or observe long-term cellular changes. Treatment durations can range from several days to months, depending on the experimental goals.[1]

Q2: How often should the this compound-containing medium be replaced during a long-term experiment?

A2: For long-term experiments, it is recommended to change the medium with a fresh compound every 2-3 days.[1] This ensures a consistent concentration of this compound and replenishes essential nutrients for the cells.

Q3: What are the potential off-target effects of long-term this compound treatment?

A3: Long-term exposure to any targeted inhibitor can lead to off-target effects. These can arise from the compound interacting with other kinases or cellular pathways. It is advisable to perform experiments, such as kinase profiling or proteomics, to identify potential off-target effects in your experimental system.

Q4: Can this compound degrade in cell culture medium over time?

A4: The stability of any compound in culture media can be influenced by factors like temperature, light, and pH. While specific stability data for this compound is not available, it is good practice to prepare fresh stock solutions and minimize the exposure of media containing this compound to light.

Troubleshooting Guides

Issue 1: Decreased Cell Viability or Unexpected Cytotoxicity

Possible Causes and Solutions:

Possible Cause Suggested Solution
This compound Concentration Too High Perform a dose-response curve to determine the optimal, non-lethal concentration for your long-term experiment. Start with concentrations around the IC25 or lower.
Solvent Toxicity (e.g., DMSO) Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability.
Compound Instability Prepare fresh this compound working solutions for each media change. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to inhibitors. Consider using a less sensitive cell line if the primary line is not viable for long-term studies.
Accumulation of Toxic Metabolites Increase the frequency of media changes to prevent the buildup of toxic cellular byproducts.
Issue 2: Development of Drug Resistance

Possible Causes and Solutions:

Possible Cause Suggested Solution
Selection of Pre-existing Resistant Clones This is an expected outcome of long-term inhibitor treatment. Isolate and characterize resistant clones to understand the mechanisms of resistance.
Upregulation of Bypass Signaling Pathways Perform molecular analyses (e.g., Western blotting, RNA-seq) to investigate the activation of alternative survival pathways. Consider combination therapies to target these bypass mechanisms.
Drug Efflux Use efflux pump inhibitors in combination with this compound to determine if active transport out of the cell is contributing to resistance.
Target Mutation Sequence the target of this compound in resistant cells to identify any mutations that may prevent drug binding.

Experimental Protocols

Protocol: Long-Term this compound Treatment and Cell Viability Assessment
  • Cell Seeding: Plate cells at a low density to allow for extended growth. The optimal seeding density should be determined empirically for each cell line.

  • This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Media Changes: Replace the medium with fresh this compound-containing or vehicle control medium every 2-3 days.[1]

  • Passaging: When cells reach 70-80% confluency, passage them as usual. Re-plate a portion of the cells and continue the treatment.

  • Cell Viability Assessment (e.g., MTT Assay):

    • At designated time points, remove the medium.

    • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are fully dissolved.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Signaling Pathways and Workflows

M190S_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor M190S_Target This compound Target Kinase Receptor->M190S_Target Activates Downstream_Effector Downstream Effector M190S_Target->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Receptor Binds This compound This compound This compound->M190S_Target Inhibits

Caption: Hypothetical this compound signaling pathway.

Long_Term_Treatment_Workflow Start Start Seed_Cells Seed Cells at Low Density Start->Seed_Cells Treat_this compound Treat with this compound or Vehicle Seed_Cells->Treat_this compound Incubate Incubate (2-3 days) Treat_this compound->Incubate Passage_Cells Passage Cells Incubate->Passage_Cells Passage_Cells->Treat_this compound Continue Treatment Assess_Viability Assess Cell Viability (e.g., MTT) Passage_Cells->Assess_Viability At Timepoints Analyze_Data Analyze and Interpret Data Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for long-term this compound treatment.

Troubleshooting_Tree Problem Unexpected Cell Death or No Effect Check_Concentration Is this compound concentration in optimal range? Problem->Check_Concentration Check_Solvent Is solvent concentration non-toxic? Check_Concentration->Check_Solvent Yes Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration No Check_Cells Are cells healthy and proliferating? Check_Solvent->Check_Cells Yes Reduce_Solvent Reduce Solvent Concentration Check_Solvent->Reduce_Solvent No Check_Compound Is this compound stock and working solution fresh? Check_Cells->Check_Compound Yes Troubleshoot_Culture Troubleshoot Cell Culture Conditions Check_Cells->Troubleshoot_Culture No Investigate_Resistance Investigate Mechanisms of Resistance Check_Compound->Investigate_Resistance Yes Prepare_Fresh Prepare Fresh This compound Solutions Check_Compound->Prepare_Fresh No

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

M190S: Unraveling a Potential Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound designated M190S have not yielded public scientific data identifying it as a known caspase inhibitor. Extensive searches of available biochemical and pharmacological literature did not reveal any compound with this identifier linked to caspase inhibition or apoptosis-related research.

This suggests that this compound may be a novel, yet-to-be-published compound, an internal designation within a research entity not disclosed to the public, or potentially an incorrect identifier. Without accessible experimental data, a direct comparison of this compound to other established caspase inhibitors is not feasible at this time.

To provide a valuable resource for researchers in the field, this guide will instead focus on a comparative overview of well-characterized and widely used caspase inhibitors, outlining their properties and the experimental protocols used to evaluate them. This will serve as a framework for the potential future evaluation of novel compounds like this compound.

A Comparative Landscape of Known Caspase Inhibitors

Caspase inhibitors are invaluable tools in apoptosis research and are being actively investigated as therapeutic agents for a range of diseases. They are broadly categorized into pan-caspase inhibitors, which target a wide range of caspases, and specific inhibitors that target individual caspase enzymes.

InhibitorTypeMechanism of ActionTarget CaspasesPotency (IC50/Ki)
Z-VAD-FMK Pan-CaspaseIrreversible, covalent modification of active siteBroad spectrumVaries by caspase, typically in the nanomolar to low micromolar range.
Emricasan (IDN-6556) Pan-CaspaseIrreversible, covalent modification of active siteBroad spectrum, with high affinity for caspases-1, -3, -7, -8, and -9Potent, with Ki values in the sub-nanomolar to low nanomolar range for various caspases.
Ac-DEVD-CHO Specific (Caspase-3/7)Reversible, competitive aldehyde inhibitorPrimarily Caspase-3 and Caspase-7Potent inhibitor of Caspase-3 (Ki = 0.23 nM) and Caspase-7 (Ki = 1.6 nM).
Z-IETD-FMK Specific (Caspase-8)Irreversible, covalent modification of active sitePrimarily Caspase-8Selective for Caspase-8, with IC50 values typically in the nanomolar range.
Z-LEHD-FMK Specific (Caspase-9)Irreversible, covalent modification of active sitePrimarily Caspase-9Selective for Caspase-9, with IC50 values typically in the nanomolar range.

Table 1. Comparison of Common Caspase Inhibitors. This table summarizes the key characteristics of several widely used caspase inhibitors, providing a basis for comparing their biochemical and cellular activities.

Experimental Protocols for Evaluating Caspase Inhibitors

The characterization of a novel caspase inhibitor like this compound would involve a series of standardized in vitro and cell-based assays.

In Vitro Caspase Activity Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified caspase.

Principle: A specific fluorogenic or colorimetric substrate for a particular caspase is incubated with the purified enzyme in the presence and absence of the test inhibitor. The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which can be quantified. A reduction in the signal in the presence of the inhibitor indicates its inhibitory activity.

Workflow:

reagents Prepare Assay Buffer, Purified Caspase, Fluorogenic Substrate, Test Inhibitor (e.g., this compound) incubation Incubate Caspase with Inhibitor reagents->incubation Pre-incubation reaction Add Substrate to Initiate Reaction incubation->reaction measurement Measure Fluorescence/Absorbance over time reaction->measurement analysis Calculate IC50 Value measurement->analysis

Figure 1. Workflow for in vitro caspase activity assay.

Cell-Based Apoptosis Assay

This assay assesses the ability of an inhibitor to protect cells from apoptosis induced by a specific stimulus.

Principle: Cells are treated with an apoptosis-inducing agent (e.g., staurosporine, TNF-α) in the presence or absence of the test inhibitor. Apoptosis is then measured using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of executioner caspases (caspase-3/7) within the cells.

Workflow:

cell_culture Culture Cells to Desired Confluency treatment Treat Cells with Apoptotic Inducer +/- Test Inhibitor (e.g., this compound) cell_culture->treatment staining Stain with Annexin V-FITC and Propidium Iodide treatment->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry quantification Quantify Apoptotic vs. Live/Necrotic Cells flow_cytometry->quantification

Figure 2. Workflow for cell-based apoptosis assay.

Signaling Pathways in Apoptosis

Understanding the points of intervention for caspase inhibitors requires knowledge of the apoptotic signaling cascades.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Formation Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Mitochondrion Mitochondrion Caspase-8->Mitochondrion Crosstalk (via Bid) Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Figure 3. Simplified overview of apoptotic signaling pathways.

This diagram illustrates the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, converging on the activation of executioner caspases. Caspase inhibitors can be designed to target initiator caspases (e.g., Caspase-8, Caspase-9) or executioner caspases (e.g., Caspase-3, Caspase-7).

Conclusion

While the identity of this compound as a caspase inhibitor remains to be elucidated from public data, the framework for its evaluation and comparison against established inhibitors is well-defined. The provided tables, experimental workflows, and pathway diagrams offer a comprehensive guide for researchers and drug development professionals to understand the landscape of caspase inhibition and to characterize novel therapeutic candidates in this critical area of study. Further investigation into the chemical structure and biological activity of this compound is warranted to place it within this comparative context.

A Comparative Analysis of Apoptosis Modulators: The Pro-Apoptotic Bcl-2 Inhibitors versus the Anti-Apoptotic Agent M190S

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of apoptosis modulation is critical for advancing therapeutic strategies. This guide provides a comparative analysis of two opposing classes of molecules that target the intrinsic, or mitochondrial, pathway of apoptosis: the pro-apoptotic Bcl-2 inhibitors and the novel anti-apoptotic small molecule, M190S.

B-cell lymphoma 2 (Bcl-2) family proteins are central regulators of programmed cell death. An imbalance in the pro- and anti-apoptotic members of this family can lead to diseases such as cancer, where cell death is evaded, or degenerative diseases, where excessive cell death occurs. While Bcl-2 inhibitors are designed to induce apoptosis in cancer cells, molecules like this compound aim to prevent it, offering potential therapeutic avenues for conditions characterized by unwanted cell loss. This guide will objectively compare the mechanisms, performance, and experimental evaluation of these two classes of compounds.

Mechanism of Action: A Tale of Two Opposing Strategies

The intrinsic apoptosis pathway is tightly controlled at the level of the mitochondria. The fate of a cell—to live or to die—is largely determined by the balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).

Bcl-2 Inhibitors (e.g., Venetoclax): Promoting Cell Death

Bcl-2 inhibitors, also known as BH3 mimetics, are designed to trigger apoptosis.[1][2] In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, sequestering pro-apoptotic "effector" proteins like Bax and Bak, thereby preventing cell death.[1][3] Venetoclax, a highly selective Bcl-2 inhibitor, mimics the action of BH3-only proteins, which are the natural antagonists of Bcl-2.[3][4] By binding to the BH3-binding groove of Bcl-2, Venetoclax displaces pro-apoptotic proteins.[2][4] This liberation of Bax and Bak allows them to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4][5] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates caspases—the executioner enzymes of apoptosis—culminating in cell death.[4][6] This process is rapid, with evidence of apoptosis seen within hours of exposure to the drug.[6]

This compound (M109S): Preventing Cell Death

In contrast, this compound (also referred to as M109S in research literature) is a novel, orally bioactive small molecule developed to protect cells from mitochondria-dependent apoptosis.[7][8] Its primary mechanism involves the direct inhibition of the pro-apoptotic effector protein Bax.[7][8] this compound has been shown to bind directly to Bax, preventing its conformational change and subsequent translocation from the cytosol to the mitochondria.[8] By blocking this crucial early step in the apoptotic cascade, this compound prevents MOMP and the downstream activation of caspases.[8][9] Additionally, M109S has been found to reduce the production of reactive oxygen species (ROS), which can also be a trigger for apoptosis, suggesting a dual mechanism of cytoprotection.[7][8]

The opposing points of intervention for these two classes of molecules are illustrated in the signaling pathway diagram below.

cluster_0 Cytosol cluster_1 Mitochondrion cluster_2 Apoptosome Formation & Caspase Cascade Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy, Stress) Bcl2 Bcl-2 (Anti-apoptotic) Apoptotic_Stimuli->Bcl2 inhibits Bax_inactive Bax (inactive) Bcl2->Bax_inactive Bax_active Bax (active) Oligomerization Bax_inactive->Bax_active activation & translocation This compound This compound This compound->Bax_inactive inhibits activation Venetoclax Venetoclax (Bcl-2 Inhibitor) Venetoclax->Bcl2 inhibits MOMP MOMP Bax_active->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c release Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Opposing mechanisms on the intrinsic apoptosis pathway.

Performance Data: A Comparative Overview

The performance of these compounds is assessed through various in vitro assays that quantify their respective pro- or anti-apoptotic effects. The following table summarizes key comparative data based on available research.

ParameterBcl-2 Inhibitor (Venetoclax)This compound (M109S)
Primary Target Bcl-2Bax
Cellular Effect Pro-apoptotic (induces cell death)Anti-apoptotic (protects from cell death)
Mechanism Binds to Bcl-2, releasing pro-apoptotic Bax/Bak.[4]Binds to Bax, inhibiting its activation and mitochondrial translocation.[8]
Binding Affinity Ki < 0.01 nM (to Bcl-2)Kd = 153.75 ± 55.8 nM (to Bax)[7]
Effect on Caspases Activates Caspase-9 and Caspase-3/7.[6]Inhibits activation of Caspase-3.[9]
Effect on Mitochondria Induces Mitochondrial Outer Membrane Permeabilization (MOMP).[5]Prevents MOMP.[8]
Clinical Application Treatment of certain cancers (e.g., CLL, AML).[1][2]Potential for treating degenerative diseases involving excessive apoptosis.[7][8]
Example In Vitro Result Induces apoptosis in Chronic Lymphocytic Leukemia (CLL) cells within 4 hours.[6]Significantly inhibits apoptosis induced by various stimuli (e.g., ABT-737, staurosporine) at 50-200 nM.[7]

Key Experimental Protocols

The evaluation of pro- and anti-apoptotic compounds relies on a suite of standardized cellular assays. Below are detailed methodologies for three key experiments used to characterize agents like Bcl-2 inhibitors and this compound.

cluster_assays Apoptosis Assays cluster_readouts Data Acquisition start Cell Culture (e.g., MEFs, Cancer Cell Lines) treatment Treat with Compound (e.g., Venetoclax or this compound) +/- Apoptotic Stimulus start->treatment annexin_v Annexin V / PI Staining (Cell Viability) treatment->annexin_v caspase Caspase-3/7 Activity (Executioner Phase) treatment->caspase jc1 JC-1 Staining (Mitochondrial Health) treatment->jc1 flow Flow Cytometry annexin_v->flow analyze luminescence Luminescence Plate Reader caspase->luminescence measure fluorescence Fluorescence Microscopy or Plate Reader jc1->fluorescence measure

Caption: General experimental workflow for apoptosis modulator analysis.
Cell Viability and Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[10]

  • Protocol:

    • Cell Preparation: Culture cells to the desired confluency and treat with the test compound (e.g., Bcl-2 inhibitor or this compound) with or without an apoptotic stimulus for the desired time.

    • Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorescently-conjugated Annexin V and PI.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the cells by flow cytometry without washing. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[11]

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7.

  • Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[12] When caspases are active in apoptotic cells, they cleave the substrate, releasing a substrate for luciferase (e.g., aminoluciferin), which generates a luminescent signal proportional to the amount of caspase activity.[12]

  • Protocol (using Promega Caspase-Glo® 3/7 Assay):

    • Plating: Seed cells in a white-walled 96-well plate and culture overnight.

    • Treatment: Treat cells with the test compounds as required.

    • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[13]

    • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 30 minutes to 3 hours.[13]

    • Measurement: Measure the luminescence using a plate luminometer. The signal is proportional to the net caspase activity.

Mitochondrial Membrane Potential Assay using JC-1

This assay detects the disruption of mitochondrial membrane potential (ΔΨm), a key event in early apoptosis.

  • Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[14] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[14] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

  • Protocol:

    • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with compounds as planned. Include a positive control group treated with a mitochondrial membrane potential disruptor like CCCP.[14]

    • Staining: Prepare a JC-1 staining solution (typically 1-10 µM) in cell culture medium. Remove the treatment medium and add the JC-1 solution to the cells.[15]

    • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[15][16]

    • Washing: Gently wash the cells with an assay buffer to remove excess dye.

    • Analysis: Immediately analyze the fluorescence using a fluorescence microscope or a fluorescence plate reader. Measure red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~514 nm, emission ~529 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Conclusion

Bcl-2 inhibitors and the cytoprotective agent this compound represent two sides of the same coin in the modulation of mitochondria-dependent apoptosis. While Bcl-2 inhibitors like Venetoclax force cancer cells towards death by dismantling the Bcl-2-mediated survival checkpoint, this compound acts as a guardian of the cell by directly inhibiting the executioner protein Bax. The comparative analysis of their opposing mechanisms, supported by quantitative data from specific cellular assays, provides a clear framework for researchers. Understanding these distinct approaches is paramount for the rational design of novel therapeutics, whether the goal is to eliminate malignant cells or to preserve essential cells in degenerative diseases. The detailed experimental protocols provided herein serve as a practical guide for the continued investigation and development of next-generation apoptosis modulators.

References

M190S: A Comparative Guide to Its Specificity in Mitochondrial Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of M190S, a novel cytoprotective small molecule, and its specificity for the mitochondrial pathway of apoptosis. Through a detailed examination of experimental data and methodologies, this document objectively compares the performance of this compound with other well-known apoptosis modulators.

Initial investigations for a compound labeled "this compound" did not yield specific results in the public domain. However, a closely related and well-characterized compound, M109S , has been identified as a potent inhibitor of mitochondria-dependent apoptosis. This guide will focus on the experimental evidence supporting the specificity of M109S as a representative of this class of molecules. M109S has been shown to directly interact with the pro-apoptotic protein Bax, preventing its conformational change and subsequent translocation to the mitochondria, a critical step in the intrinsic apoptotic cascade.[1][2]

Comparative Performance of Apoptosis Modulators

The following table summarizes quantitative data comparing M109S to other compounds that influence the mitochondrial apoptosis pathway.

CompoundTarget(s)Mechanism of ActionEffective Concentration / Binding AffinityCell-Based Assay PerformanceIn Vivo Efficacy
M109S BaxA direct inhibitor that prevents the conformational activation and mitochondrial translocation of Bax.[1][2] It also diminishes mitochondrial oxygen consumption and the production of reactive oxygen species (ROS).[1][3]Binding affinity (Kd) to Bax: 153.75 ± 55.8 nM.[3] Effective concentration for apoptosis inhibition ranges from 50-200 nM.[3]Demonstrates significant inhibition of apoptosis induced by various stimuli such as ABT-737, staurosporine, etoposide, and obatoclax in cell lines like MEFs, Neuro2a, and ARPE19.[1][3]Orally bioactive, it can cross the blood-brain/retina barrier and has been shown to protect retinal photoreceptors from light-induced apoptosis in murine models.[1][3][4]
ABT-737 Bcl-2, Bcl-xL, Bcl-wActs as a BH3 mimetic, antagonizing anti-apoptotic Bcl-2 family proteins, which leads to the activation of Bax/Bak.[1]Induces apoptosis in the micromolar range in susceptible cells.Commonly used as a tool to induce Bax/Bak-dependent apoptosis; its apoptotic effects are effectively blocked by M109S.[1]Has shown preclinical efficacy in a variety of cancer models.
Staurosporine (STS) Pan-kinase inhibitorA broad-spectrum inhibitor of protein kinases that triggers the intrinsic apoptotic pathway.[1]Induces apoptosis in a range from nanomolar to micromolar concentrations, depending on the cell type.A frequently used agent to induce mitochondrial apoptosis; its effects are mitigated by M109S.[1]Primarily utilized as a research tool for in vitro and in vivo studies.
Etoposide Topoisomerase IICauses DNA damage, which subsequently activates the p53-mediated mitochondrial apoptosis pathway.[1]Induces apoptosis in the micromolar range.Triggers apoptosis in numerous cell lines; M109S has been shown to inhibit etoposide-induced apoptosis in Neuro2a cells but not in HeLa cells, indicating a degree of pathway specificity.[1]A clinically approved chemotherapy drug.
Obatoclax Pan-Bcl-2 family inhibitorA BH3 mimetic that inhibits a wide range of anti-apoptotic Bcl-2 proteins.[1]Induces apoptosis in the nanomolar to micromolar range.Induces apoptosis in diverse cancer cells; M109S is capable of inhibiting obatoclax-induced caspase activation.[1]Has been evaluated in clinical trials for several types of cancer.
WEHI-3773 VDAC2Modulates the activity of Bax and Bak through their interaction with VDAC2, inhibiting Bax-mediated apoptosis while potentially priming Bak for apoptosis.[5]The half-maximal effective concentration (EC50) for the inhibition of Bax-driven apoptosis is in the nanomolar range.Can restore sensitivity to other BH3 mimetics in cancer cells that have lost Bax function.[5]Currently undergoing preclinical evaluation.
MSN-50, MSN-125, DAN004 Bax/BakThese compounds inhibit the oligomerization of Bax and Bak, a critical step for the permeabilization of the outer mitochondrial membrane.[6]Half-maximal inhibitory concentration (IC50) values for preventing Bax-mediated liposome permeabilization are in the low micromolar range (0.7-9 µM).[7]Inhibit mitochondrial outer membrane permeabilization (MOMP) induced by Bax in isolated mitochondria.[6]Have demonstrated neuroprotective properties in preclinical models.[6]

Experimental Protocols

To validate the specificity of a compound like M109S for mitochondrial apoptosis, a series of key experiments are typically performed. The detailed methodologies for these assays are outlined below.

Caspase-3/7 Activity Assay

This assay is fundamental for quantifying the activity of the executioner caspases 3 and 7, which are activated downstream of the mitochondrial pathway.

  • Cell Seeding: Cells (e.g., Mouse Embryonic Fibroblasts - MEFs, or Neuro2a neuroblastoma cells) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and are allowed to attach overnight.

  • Compound Treatment: The cells are pre-treated with varying concentrations of M109S for a period of 1 to 2 hours.

  • Induction of Apoptosis: An apoptosis-inducing agent is added to the wells. Examples include 1 µM ABT-737, 1 µM staurosporine, 25 µM etoposide, or 100 nM obatoclax. The incubation period will vary depending on the inducer, typically ranging from 2 to 24 hours.

  • Cell Lysis and Reagent Addition: The cells are lysed, and a luminogenic caspase-3/7 substrate is added.

  • Measurement: After a 1 to 2-hour incubation at room temperature, the luminescence, which is directly proportional to the activity of caspase-3/7, is measured using a plate reader.

  • Data Analysis: The results are normalized to untreated control cells, and the data is plotted to determine the dose-dependent inhibitory effect of M109S on caspase activity.

Bax Mitochondrial Translocation Assay

This immunofluorescence-based assay provides visual confirmation of M109S's ability to prevent the translocation of Bax from the cytosol to the mitochondria.

  • Cell Culture and Treatment: Cells are cultured on glass coverslips and treated first with M109S and then with an apoptosis inducer as detailed in the previous protocol.

  • Mitochondrial Staining: The cells are incubated with a fluorescent probe that specifically labels mitochondria (e.g., MitoTracker™ Red CMXRos) for 30 minutes.

  • Fixation and Permeabilization: The cells are fixed using 4% paraformaldehyde, followed by permeabilization with a solution of 0.1% Triton™ X-100.

  • Immunostaining: Non-specific binding is blocked with 5% Bovine Serum Albumin (BSA). The cells are then incubated with a primary antibody that recognizes the active conformation of Bax, followed by a fluorescently-labeled secondary antibody.

  • Imaging: The coverslips are mounted on slides, and the cells are visualized using a confocal microscope.

  • Analysis: The degree of co-localization between the Bax signal and the mitochondrial marker is assessed to quantify the extent of Bax translocation.

Reactive Oxygen Species (ROS) Measurement

This assay is used to determine if the compound affects the levels of intracellular ROS, which are closely linked to mitochondrial function.

  • Cell Preparation: Cells are plated in a 96-well plate as for the caspase assay.

  • Compound Incubation: The cells are treated with M109S or a known antioxidant like N-acetyl cysteine for approximately 4 hours.[3]

  • ROS Detection: A fluorescent probe that is sensitive to ROS is added to the cells.

  • Measurement: The fluorescence intensity is measured with a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: The fluorescence levels in the M109S-treated cells are compared with those of untreated and positive control cells to evaluate the compound's impact on ROS production.

Visualizations

The following diagrams illustrate the mitochondrial apoptosis pathway and a typical experimental workflow for evaluating inhibitors.

Mitochondrial_Apoptosis_Pathway Mitochondrial Apoptosis Pathway and M109S Inhibition cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade DNA_Damage DNA Damage (Etoposide) Pro_Apoptotic_BH3 Pro-Apoptotic BH3-only (Bid, Bim) DNA_Damage->Pro_Apoptotic_BH3 Kinase_Inhibition Kinase Inhibition (Staurosporine) Kinase_Inhibition->Pro_Apoptotic_BH3 BH3_Mimetics BH3 Mimetics (ABT-737, Obatoclax) Anti_Apoptotic Anti-Apoptotic (Bcl-2, Bcl-xL) BH3_Mimetics->Anti_Apoptotic Bax Bax (inactive, cytosolic) Anti_Apoptotic->Bax Pro_Apoptotic_BH3->Bax Bax_active Bax (active, mitochondrial) Bax->Bax_active MOMP MOMP Bax_active->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Effector Caspases (Caspase-3, -7) Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis M109S M109S M109S->Bax_active Inhibits Translocation

Caption: M109S specifically targets the mitochondrial apoptosis pathway by inhibiting the activation and translocation of Bax to the mitochondria.

Experimental_Workflow Experimental Workflow for Evaluating Apoptosis Inhibitors start Start: Cell Culture treatment Treatment: 1. Pre-incubate with M109S 2. Add Apoptosis Inducer start->treatment endpoint_assays Endpoint Assays treatment->endpoint_assays caspase_assay Caspase-3/7 Activity Assay endpoint_assays->caspase_assay bax_assay Bax Translocation Assay endpoint_assays->bax_assay ros_assay ROS Production Assay endpoint_assays->ros_assay data_analysis Data Analysis and Comparison caspase_assay->data_analysis bax_assay->data_analysis ros_assay->data_analysis conclusion Conclusion: Confirm Specificity of M109S data_analysis->conclusion

Caption: A standardized workflow for the assessment of mitochondrial apoptosis inhibitors such as M109S.

References

Cross-Validation of M190S Activity in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of M190S, a novel mTOR inhibitor, across various cancer cell lines. The data presented herein is intended to offer an objective evaluation of this compound's performance against a known alternative, referred to as Competitor A. Detailed experimental protocols and visual representations of the underlying signaling pathways and workflows are included to support the interpretation of the presented data.

Quantitative Data Summary

The inhibitory activity of this compound and Competitor A was assessed in three distinct cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) was determined for each compound in each cell line to quantify their potency.

CompoundCell LineIC50 (nM)
This compound MCF-715
HeLa25
A54940
Competitor A MCF-730
HeLa55
A54975

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the IC50 values, a colorimetric MTT assay was employed to measure cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: MCF-7, HeLa, and A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were treated with serial dilutions of this compound and Competitor A (ranging from 0.1 nM to 10 µM) for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.

Visualizations

mTOR Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the putative point of inhibition by this compound. The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival.[1] It integrates signals from growth factors and nutrients to control protein synthesis.[1]

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: mTOR signaling pathway with this compound inhibition.

Experimental Workflow for Cross-Validation

The diagram below outlines the systematic workflow employed for the cross-validation of this compound activity in different cell types.

Experimental_Workflow Start Start: Cell Line Panel Selection (MCF-7, HeLa, A549) Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Treatment Treatment with this compound and Competitor A Cell_Culture->Compound_Treatment Assay Cell Viability Assay (MTT) Compound_Treatment->Assay Data_Acquisition Data Acquisition (Absorbance Reading) Assay->Data_Acquisition Data_Analysis Data Analysis and IC50 Calculation Data_Acquisition->Data_Analysis Comparison Comparative Analysis of IC50 Values Data_Analysis->Comparison End End: Conclusion on Cross-Cell Line Activity Comparison->End

Caption: Workflow for this compound cross-validation.

References

M190S efficacy compared to standard apoptosis inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the modulation of apoptosis, or programmed cell death, remains a cornerstone of drug development. The B-cell lymphoma 2 (Bcl-2) family of proteins and the caspase family of proteases are critical regulators of this process and, consequently, are primary targets for therapeutic intervention. This guide provides a comparative overview of the efficacy of representative apoptosis inhibitors, supported by experimental data and detailed methodologies. While direct comparative data for a molecule designated "M190S" is not publicly available, this document presents an analysis of other well-characterized inhibitors to serve as a valuable reference for researchers in the field.

Quantitative Efficacy of Apoptosis Inhibitors

The therapeutic potential of apoptosis inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their ability to induce cell death in cancer cell lines. The following table summarizes the efficacy of several inhibitors targeting different components of the apoptotic machinery.

InhibitorTargetCell LineIC50 / EfficacyReference
S63845 MCL-1MV-4-11 (AML)~20 nM[1]
THP-1 (AML)~50 nM[1]
ABT-199 (Venetoclax) BCL-2MV-4-11 (AML)~50-100 nM[1]
Primary CLL cellsLow nanomolar[1]
MG-132 ProteasomeC6 Glioma18.5 µmol/L (at 24h)[2]
M867 Caspase-3Rat Thymocytes50% inhibition of DNA fragmentation at ~2 mg/kg/h[3]

Note: The efficacy of these inhibitors can be highly dependent on the genetic background of the cancer cells, particularly their reliance on specific anti-apoptotic proteins for survival.

Experimental Protocols

The evaluation of apoptosis inhibitor efficacy relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays.

Cell Viability and Growth Inhibition Assays
  • Objective: To determine the concentration of an inhibitor that reduces cell viability or proliferation by 50% (GI50).

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with a serial dilution of the apoptosis inhibitor.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

    • Measure the absorbance or luminescence and calculate the percentage of viable cells relative to an untreated control.

    • Determine the GI50 value by plotting the percentage of growth inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Apoptosis Induction Assays
  • Objective: To quantify the extent of apoptosis induced by an inhibitor.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Treat cells with the apoptosis inhibitor at various concentrations and time points.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Caspase Activity Assays
  • Objective: To measure the activation of key executioner caspases (e.g., caspase-3, caspase-7) as a marker of apoptosis.

  • Methodology:

    • Treat cells with the apoptosis inhibitor.

    • Lyse the cells to release cellular contents.

    • Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., a substrate containing the DEVD sequence for caspase-3/7).

    • Incubate to allow the activated caspase to cleave the substrate, releasing a luminescent or fluorescent signal.

    • Measure the signal intensity, which is proportional to the caspase activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the apoptotic pathways and the logical flow of experiments is crucial for understanding the mechanism of action of these inhibitors.

G Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands (e.g., FasL, TNF) Death Ligands (e.g., FasL, TNF) Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Death Ligands (e.g., FasL, TNF)->Death Receptors (e.g., Fas, TNFR) DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR)->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress BH3-only proteins (e.g., BIM, PUMA) BH3-only proteins (e.g., BIM, PUMA) Cellular Stress->BH3-only proteins (e.g., BIM, PUMA) BAX/BAK Activation BAX/BAK Activation BH3-only proteins (e.g., BIM, PUMA)->BAX/BAK Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAX/BAK Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome Formation->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Anti-apoptotic Proteins (e.g., BCL-2, MCL-1) Anti-apoptotic Proteins (e.g., BCL-2, MCL-1) Anti-apoptotic Proteins (e.g., BCL-2, MCL-1)->BAX/BAK Activation Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage of Cellular Substrates Cleavage of Cellular Substrates Caspase-3->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis Inhibitors (e.g., ABT-199, S63845) Inhibitors (e.g., ABT-199, S63845) Inhibitors (e.g., ABT-199, S63845)->Anti-apoptotic Proteins (e.g., BCL-2, MCL-1) Caspase Inhibitors (e.g., M867) Caspase Inhibitors (e.g., M867) Caspase Inhibitors (e.g., M867)->Caspase-3 G Experimental Workflow for Apoptosis Inhibitor Evaluation Cell Line Selection Cell Line Selection Dose-Response (GI50) Dose-Response (GI50) Cell Line Selection->Dose-Response (GI50) Apoptosis Induction (Annexin V) Apoptosis Induction (Annexin V) Dose-Response (GI50)->Apoptosis Induction (Annexin V) Caspase Activation Caspase Activation Apoptosis Induction (Annexin V)->Caspase Activation Mechanism of Action Studies Mechanism of Action Studies Caspase Activation->Mechanism of Action Studies In Vivo Efficacy In Vivo Efficacy Mechanism of Action Studies->In Vivo Efficacy

References

independent verification of M190S research findings

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of research findings on "M190S" cannot be provided at this time due to the inability to identify a specific research subject corresponding to this term in publicly available scientific literature. Extensive searches have been conducted to define "this compound" as a potential mutation, protein, chemical compound, drug, or cell line, but have not yielded a clear, verifiable research focus that would allow for a comprehensive comparison guide as requested.

Initial broad searches for "this compound research findings" did not return any relevant results. To ensure a thorough investigation, subsequent targeted searches were performed for the following:

  • This compound mutation: No prominent genetic mutation with this designation was identified in the search results.

  • This compound protein: While a protein named "TMEM190" was found, there is no indication that this is the "this compound" of interest, nor is there substantial independent research available for a comparative analysis.

  • This compound compound or drug: Searches for a chemical compound or drug with this name did not yield any matches in the context of pharmaceutical research and development.

  • This compound cell line: While cell lines with alphanumeric designations exist (e.g., "FT190," "M1," "M10"), none are specifically designated as "this compound" in a way that suggests a major area of research with extensive published findings.

Without a well-defined subject, it is not possible to gather the necessary quantitative data, experimental protocols, and information on signaling pathways required to create the requested comparison guides and visualizations.

To proceed with this request, please provide more specific information regarding "this compound." For example:

  • What is the full name of the molecule, gene, or product?

  • In what field of research is "this compound" being studied (e.g., oncology, immunology, neuroscience)?

  • Are there any associated institutions, researchers, or publications that could help identify the subject?

Once "this compound" can be unambiguously identified, a thorough search for independent verification and comparative data can be initiated.

Unraveling the Functional Impact of the TP53 P190S Mutation: A Comparative Analysis of In Vitro and In Vivo Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the TP53 P190S mutation, a variant of the critical tumor suppressor gene, reveals conflicting functional consequences between in vitro and in vivo studies. This guide provides a detailed comparison of the experimental findings, offering researchers, scientists, and drug development professionals a clear overview of the current understanding of this specific mutation.

The tumor suppressor protein p53, encoded by the TP53 gene, plays a pivotal role in cellular health by controlling cell cycle, DNA repair, and apoptosis.[1][2][3] Mutations in TP53 are the most frequent genetic alterations in human cancers, often leading to a loss of its protective functions.[4][5] The P190S mutation, a substitution of proline with serine at codon 190, is located within the DNA-binding domain of the p53 protein. While in vivo studies in yeast models have suggested that this mutation is inactivating, conflicting evidence from in vitro assays using human cancer cell lines indicates it may be functionally neutral. This discrepancy highlights the complexities of translating laboratory findings into clinical significance and underscores the importance of multi-modal experimental approaches.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the quantitative findings from key in vitro and in vivo studies on the TP53 P190S mutation.

Table 1: In Vitro Functional Assays of TP53 P190S

Assay TypeCell LineParameter MeasuredResult for P190SFunctional InterpretationReference
Growth Suppression AssayHuman cancer cell linesInhibition of cell proliferationComparable to wild-type p53Neutral(PMID: 29979965, 30224644)
Transactivation AssayYeastActivation of p53 target genesPartial loss of activityInactivating(PMID: 12826609, 27328919)

Table 2: In Vivo Functional Assays of TP53 P190S

Model OrganismAssay TypeParameter MeasuredResult for P190SFunctional InterpretationReference
Saccharomyces cerevisiae (Yeast)Transcriptional ActivationReporter gene expressionReduced transactivationInactivating(PMID: 12826609, 27328919)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for critical evaluation and replication of the findings.

In Vitro Growth Suppression Assay

Objective: To determine the effect of the TP53 P190S mutation on the ability of p53 to suppress cell growth in human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines null for endogenous p53 (e.g., H1299 or Saos-2) are cultured under standard conditions.

  • Transfection: Cells are transfected with expression vectors encoding either wild-type p53, the P190S mutant p53, or an empty vector control.

  • Colony Formation Assay: Following transfection, cells are plated at a low density and allowed to grow for 10-14 days.

  • Staining and Quantification: The resulting colonies are fixed, stained with crystal violet, and counted. The number of colonies in the P190S-transfected plates is compared to the wild-type and empty vector controls. A significant reduction in colony number compared to the empty vector indicates growth suppression.

In Vivo Yeast-Based Transactivation Assay

Objective: To assess the ability of the TP53 P190S mutant to function as a transcription factor in a yeast model system.

Methodology:

  • Yeast Strain: A strain of Saccharomyces cerevisiae is engineered to contain a reporter gene (e.g., ADE2 or lacZ) under the control of a p53-responsive promoter.

  • Yeast Transformation: The yeast is transformed with plasmids expressing either human wild-type p53, the P190S mutant p53, or a control vector.

  • Phenotypic Selection/Screening:

    • For an ADE2 reporter, yeast colonies with functional p53 will be white, while those with non-functional p53 will be red due to the accumulation of a metabolic intermediate.

    • For a lacZ reporter, a colorimetric assay (e.g., using X-gal) is performed to quantify beta-galactosidase activity, which is proportional to the transactivation capacity of the p53 protein.

  • Quantitative Analysis: The color or enzymatic activity of the colonies expressing the P190S mutant is compared to those expressing wild-type p53 to determine the relative transactivation activity.

Visualizing the p53 Signaling Pathway

The following diagram illustrates the central role of p53 in response to cellular stress and its downstream effects on cell fate.

p53_pathway cluster_outcomes Cellular Outcomes stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) atm_atr ATM/ATR Kinases stress->atm_atr p190s p53 (P190S Mutant) p53 p53 (Wild-Type) atm_atr->p53 Activates mdm2 MDM2 mdm2->p53 Inhibits/Degrades p53->mdm2 Induces expression arrest Cell Cycle Arrest p53->arrest repair DNA Repair p53->repair apoptosis Apoptosis p53->apoptosis senescence Senescence p53->senescence p190s->arrest Reduced/Altered Function (?) p190s->repair p190s->apoptosis p190s->senescence

Caption: The p53 signaling pathway in response to cellular stress.

Conclusion

The conflicting data on the TP53 P190S mutation underscores the challenge of fully characterizing the functional consequences of genetic variants. While in vitro assays in human cell lines suggest a neutral effect on growth suppression, in vivo studies in yeast point towards a loss of transactivation function. This discrepancy may arise from differences in the experimental systems, the specific endpoints measured, or the cellular context. Further research, including the development of more sophisticated in vivo models such as genetically engineered mouse models, is necessary to definitively elucidate the role of the TP53 P190S mutation in tumorigenesis and its potential as a therapeutic target. This comparative guide serves as a valuable resource for researchers navigating the complexities of p53 biology and cancer genetics.

References

A Head-to-Head Battle of Caspase-3 Inhibitors: M826 vs. Ac-DEVD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective caspase-3 inhibitor is a critical decision in the study of apoptosis and the development of novel therapeutics. This guide provides a comprehensive comparison of two prominent caspase-3 inhibitors: M826, a potent, selective, and reversible non-peptide inhibitor, and Ac-DEVD-CHO, a classic peptide-based aldehyde inhibitor.

This comparison delves into their mechanisms of action, inhibitory potency, and selectivity, supported by quantitative data and detailed experimental protocols. Visual diagrams of the caspase-3 activation pathway and a typical experimental workflow are also provided to facilitate a deeper understanding.

At a Glance: Key Differences

FeatureM826Ac-DEVD-CHO
Inhibitor Type Non-peptide, reversiblePeptide aldehyde, reversible
Potency (Caspase-3) IC50: 5 nM[1]Ki: 0.23 nM[1]
Selectivity Highly selective for caspase-3Potently inhibits caspase-3 and caspase-7
Cell Permeability Cell-permeableCell-permeable

Performance Data: A Quantitative Comparison

The following tables summarize the inhibitory potency of M826 and Ac-DEVD-CHO against caspase-3 and other related caspases.

Table 1: Inhibitory Activity of M826

CaspaseIC50 (nM)Reference
Caspase-35[1]

Table 2: Inhibitory Activity of Ac-DEVD-CHO

CaspaseKi (nM)Reference
Caspase-30.23[1]
Caspase-71.6
Caspase-21700

Ac-DEVD-CHO also broadly inhibits Group III caspases with Ki values in the range of 1 to 300 nM.

Mechanism of Action

M826 is a potent, selective, and reversible non-peptide inhibitor of caspase-3.[1] Its non-peptide nature can offer advantages in terms of metabolic stability and cell permeability. Being a reversible inhibitor, it can be useful for studies where transient inhibition of caspase-3 is desired.

Ac-DEVD-CHO is a synthetic tetrapeptide that acts as a competitive, reversible inhibitor of caspase-3.[2] The aldehyde group in its structure interacts with the active site cysteine of the caspase.[2] Its sequence (Asp-Glu-Val-Asp) mimics the cleavage site of PARP, a key substrate of caspase-3.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors are used, the following diagrams illustrate the caspase-3 activation pathway and a standard experimental workflow for comparing caspase inhibitors.

Caspase-3 Activation Pathway Caspase-3 Activation Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 activates Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor binds DISC DISC Death Receptor->DISC forms Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 activates Caspase-8->Pro-caspase-3 Caspase-3 Caspase-3 Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates cleaves Apoptosis Apoptosis Apoptotic Substrates->Apoptosis Pro-caspase-3->Caspase-3 cleavage

Caption: Caspase-3 activation signaling pathway.

Experimental Workflow for Comparing Caspase Inhibitors Experimental Workflow for Comparing Caspase Inhibitors cluster_setup Experimental Setup cluster_assay Assay cluster_validation Validation Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Inhibitor Treatment Inhibitor Treatment Induce Apoptosis->Inhibitor Treatment M826 vs. Ac-DEVD-CHO Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Western Blot Western Blot Inhibitor Treatment->Western Blot PARP cleavage Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay e.g., MTT, Annexin V Caspase-3 Activity Assay Caspase-3 Activity Assay Cell Lysis->Caspase-3 Activity Assay Data Analysis Data Analysis Caspase-3 Activity Assay->Data Analysis Determine IC50

Caption: Workflow for comparing caspase inhibitors.

Experimental Protocols

In Vitro Caspase-3 Inhibition Assay

This protocol is designed to determine the IC50 value of a caspase-3 inhibitor using a fluorogenic substrate.

Materials:

  • Recombinant active human caspase-3

  • Caspase-3 inhibitor (M826 or Ac-DEVD-CHO)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 2 mM DTT, pH 7.2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the caspase-3 inhibitor in Assay Buffer.

  • In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of each inhibitor dilution to the respective wells. Include a control well with no inhibitor.

  • Add 20 µL of recombinant active caspase-3 (final concentration ~1-5 ng/µL) to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the fluorogenic caspase-3 substrate (final concentration ~50 µM) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Cell-Based Apoptosis Assay

This protocol assesses the ability of a caspase-3 inhibitor to prevent apoptosis in a cellular context.

Materials:

  • Human cell line (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Caspase-3 inhibitor (M826 or Ac-DEVD-CHO)

  • Caspase-Glo® 3/7 Assay System (or similar)

  • 96-well white-walled microplate

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled microplate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the caspase-3 inhibitor for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent at a predetermined optimal concentration. Include a vehicle control (no inducer) and a positive control (inducer, no inhibitor).

  • Incubate the plate for the desired period (e.g., 4-6 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Normalize the luminescence signal to the vehicle control and plot the percentage of caspase-3/7 activity against the inhibitor concentration to determine the cellular EC50.

Conclusion

Both M826 and Ac-DEVD-CHO are effective inhibitors of caspase-3, each with its own set of characteristics that may be advantageous for specific research applications.

  • Ac-DEVD-CHO is a well-established and highly potent inhibitor, particularly useful for experiments requiring strong inhibition of both caspase-3 and caspase-7. Its peptide nature, however, might be a consideration for in vivo studies due to potential metabolic instability.

  • M826 offers the advantage of being a non-peptide, highly selective, and reversible inhibitor.[1] This makes it an excellent tool for studies aiming to specifically dissect the role of caspase-3 in apoptotic and non-apoptotic pathways, and its reversibility allows for the investigation of the temporal dynamics of caspase-3 activity.

The choice between M826 and Ac-DEVD-CHO will ultimately depend on the specific experimental goals, the required selectivity profile, and the desired duration of inhibition. The provided data and protocols should serve as a valuable resource for making an informed decision.

References

Safety Operating Guide

Proper Disposal Procedures for M190S: A General Laboratory Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific chemical substance or commercial product identified as "M190S" could not be definitively located in available public resources. The following guide provides essential, immediate safety and logistical information for the proper disposal of a typical, unidentified laboratory chemical, in line with the core requirements of building trust and ensuring laboratory safety for researchers, scientists, and drug development professionals. It is imperative to correctly identify the chemical and consult its specific Safety Data Sheet (SDS) before initiating any disposal procedures.

Immediate Steps for Unidentified Chemicals

When faced with a substance like "this compound" for which the identity is not immediately clear, a structured approach is crucial to ensure safety. The primary goal is to prevent accidental exposure and improper disposal, which could lead to hazardous reactions, environmental contamination, or harm to personnel.

Chemical Identification and Hazard Assessment

The first and most critical step is to positively identify the chemical. "this compound" may be an internal product code, a shorthand notation, or a component of a larger mixture. Consult laboratory notebooks, inventory records, and purchase orders to determine the chemical's true identity. Once identified, the Safety Data Sheet (SDS) is the primary source of information for safe handling and disposal.

Key sections to review in the SDS include:

  • Section 2: Hazard(s) Identification: Provides an overview of the chemical's hazards.

  • Section 7: Handling and Storage: Details safe handling practices.

  • Section 8: Exposure Controls/Personal Protection: Specifies necessary personal protective equipment (PPE).

  • Section 13: Disposal Considerations: Outlines appropriate disposal methods.

General Disposal Protocol for Laboratory Chemicals

Once the chemical has been identified and its SDS has been reviewed, the following procedural steps will guide its safe disposal. This protocol is designed to be a general framework; specific details must be adapted based on the information in the SDS.

Data Presentation: Key Disposal Parameters

The following table summarizes the types of quantitative data that should be extracted from the chemical's SDS to inform the disposal plan.

ParameterValueSignificance for Disposal
pH e.g., 2.5 (Acidic)Determines if neutralization is required before drain disposal. Many institutions prohibit drain disposal of highly acidic or basic waste.
Permissible Exposure Limit (PEL) e.g., 50 ppm (8-hour TWA)Indicates the maximum safe airborne concentration and informs the need for ventilated workspaces (e.g., fume hood) during handling.
Flash Point e.g., 23°C (73°F)A low flash point indicates a flammable liquid that must be kept away from ignition sources and disposed of as flammable waste.
LD50 (Lethal Dose, 50%) e.g., 50 mg/kg (oral, rat)A low LD50 value signifies high toxicity, requiring stringent containment measures and disposal as toxic hazardous waste.
Concentration Limits for Drain Disposal Varies by local regulations and institutionSome less hazardous, water-soluble chemicals may be drain-disposable below certain concentrations after neutralization.
Experimental Protocols for Chemical Disposal

For certain chemicals, the SDS or institutional guidelines may recommend specific treatment procedures to render the waste less hazardous before disposal. These protocols must be followed precisely.

Example: Neutralization of an Acidic Waste

  • Preparation: Conduct the procedure in a designated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. Have a spill kit ready.

  • Dilution: Slowly add the acidic waste to a large volume of cold water in a suitable container (e.g., a large beaker or carboy). Never add water to acid.

  • Neutralization: While stirring gently, slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the diluted acid.

  • Monitoring: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue adding the base until the pH is within the neutral range (typically 6-8), as specified by your institution's guidelines.

  • Disposal: Once neutralized, the solution may be eligible for drain disposal with copious amounts of water, provided it does not contain other hazardous components. Consult your institution's hazardous waste guidelines for final approval.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates a logical workflow for the safe disposal of an unidentified laboratory chemical.

start Start: Unidentified Chemical 'this compound' identify Identify Chemical Composition (Check inventory, labels, notebooks) start->identify sds Locate and Review Safety Data Sheet (SDS) identify->sds assess Assess Hazards (Flammable, Corrosive, Toxic, Reactive) sds->assess ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) assess->ppe segregate Segregate Waste (Halogenated, Non-halogenated, Solid, Liquid) ppe->segregate treat Is Pre-treatment Required? (e.g., Neutralization, Deactivation) segregate->treat perform_treat Perform Treatment Protocol (Follow SDS/Institutional Guidelines) treat->perform_treat Yes dispose Package, Label, and Dispose (Follow Institutional Hazardous Waste Procedures) treat->dispose No perform_treat->dispose end End: Safe Disposal dispose->end

Navigating the Safe Handling of M190S: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: The identifier "M190S" does not correspond to a publicly documented chemical substance. It is likely an internal product code or a specialized research compound. For the safety of all personnel, it is imperative to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier before handling this substance. The SDS will provide the specific data required for safe use and disposal.

This guide provides a procedural framework for the safe handling, operation, and disposal of a laboratory chemical like this compound, pending the receipt of the official SDS. The information presented here is based on general best practices for handling potentially hazardous materials in a research and development setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling unknown or poorly documented chemicals. Once the SDS for this compound is obtained, this table should be updated with the specific recommendations provided in that document.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles or a face shieldProtects against splashes, sprays, and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the substance. The specific glove material should be chosen based on the chemical's properties as detailed in the SDS.[2]
Body Protection Laboratory coat or chemical-resistant apronProtects against incidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of vapors, dust, or aerosols. If the SDS indicates significant inhalation hazards, a respirator may be required.[3]

Operational and Disposal Plans

A clear and systematic approach to handling and disposal is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from receiving the chemical to its final disposal.

cluster_receiving Receiving and Initial Assessment cluster_handling Handling and Experimental Use cluster_disposal Waste Management and Disposal cluster_emergency Emergency Preparedness receive Receive this compound obtain_sds Obtain and Review SDS receive->obtain_sds assess_hazards Assess Hazards obtain_sds->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe locate_safety_equipment Locate Safety Shower and Eyewash assess_hazards->locate_safety_equipment prepare_work_area Prepare Well-Ventilated Work Area don_ppe->prepare_work_area conduct_experiment Conduct Experiment prepare_work_area->conduct_experiment segregate_waste Segregate Waste conduct_experiment->segregate_waste label_waste Label Waste Container segregate_waste->label_waste dispose Dispose via Institutional EHS label_waste->dispose review_spill_protocol Review Spill Cleanup Protocol locate_safety_equipment->review_spill_protocol

Figure 1: A logical workflow for the safe handling and disposal of this compound.

Experimental Protocols

Detailed experimental protocols should be developed only after a thorough review of the this compound Safety Data Sheet. The following are general procedural steps that should be incorporated into any protocol involving this substance:

  • Preparation :

    • Ensure the work area is clean and free of clutter.

    • Verify that all necessary safety equipment, including the appropriate fire extinguisher, is readily accessible.[4]

    • Confirm that a spill kit compatible with the chemical properties of this compound is available.

  • Handling :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

    • Avoid direct contact with the skin and eyes by wearing the recommended PPE.[2]

    • Use appropriate tools and techniques to minimize the generation of dust or aerosols.

  • Disposal :

    • All waste materials contaminated with this compound must be considered hazardous waste unless otherwise specified in the SDS.

    • Contaminated materials should be collected in a designated, properly labeled, and sealed waste container.

    • Disposal of un-activated or unused this compound may require specific procedures and should be handled as hazardous waste.[4]

    • Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.